Technical Documentation Center

2-Ethyl-4-methoxyquinoline-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Ethyl-4-methoxyquinoline-6-carboxylic acid
  • CAS: 2098097-71-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid Introduction: The Quinoline Scaffold in Modern Drug Discovery Quinoline, a bicycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its remarkable versatility, enabling interaction with a wide array of biological targets.[1][4] The rigid quinoline framework, with its numerous sites for substitution, allows for the fine-tuning of physicochemical and biological properties, making it a cornerstone in the development of novel therapeutics.[1][2] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide provides a comprehensive technical overview of a specific derivative, 2-Ethyl-4-methoxyquinoline-6-carboxylic acid, from its rational synthesis and rigorous characterization to its potential therapeutic applications based on the established pharmacology of related analogs.

Chemical Structure and Physicochemical Properties

The unique arrangement of substituents on the quinoline core dictates the molecule's properties and its potential interactions with biological systems. The structure of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid incorporates an ethyl group at the 2-position, a methoxy group at the 4-position, and a carboxylic acid at the 6-position.

Chemical Structure:

(Chemical structure of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid. These values are computationally estimated and await experimental verification.

PropertyPredicted Value
Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS Number 2098097-71-1[5]
LogP 2.64 (estimated)
Topological Polar Surface Area (TPSA) 59.42 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: O-Methylation A 4-Aminobenzoic acid C Ethyl 3-((4-carboxyphenyl)amino)pent-2-enoate A->C AcOH, EtOH, Reflux B Ethyl 3-oxopentanoate B->C D 2-Ethyl-4-hydroxyquinoline-6-carboxylic acid C->D High-boiling solvent (e.g., Dowtherm A), Heat E 2-Ethyl-4-methoxyquinoline-6-carboxylic acid D->E Dimethyl sulfate (DMS), Base (e.g., K2CO3), Acetone

Caption: Proposed multi-step synthesis of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-((4-carboxyphenyl)amino)pent-2-enoate

  • Rationale: This step involves a condensation reaction between an aniline derivative and a β-ketoester. The acidic conditions catalyze the formation of an enamine intermediate.

  • Procedure:

    • To a solution of 4-aminobenzoic acid (1 eq.) in ethanol, add ethyl 3-oxopentanoate (1.1 eq.) and a catalytic amount of acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from ethanol/water.

Step 2: Synthesis of 2-Ethyl-4-hydroxyquinoline-6-carboxylic acid

  • Rationale: This is a thermal cyclization (Gould-Jacobs reaction) where the enamine intermediate undergoes an intramolecular cyclization at high temperatures to form the quinoline ring system. A high-boiling point solvent is crucial for achieving the required reaction temperature.

  • Procedure:

    • Add the product from Step 1 to a high-boiling point solvent such as Dowtherm A.

    • Heat the mixture to 240-250 °C for 30-60 minutes.

    • Cool the reaction mixture and dilute with hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry under vacuum.

Step 3: Synthesis of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid

  • Rationale: This is a standard Williamson ether synthesis. The hydroxyl group at the 4-position is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to attack the methylating agent (dimethyl sulfate).

  • Procedure:

    • Suspend the product from Step 2 in acetone.

    • Add an excess of a mild base, such as potassium carbonate (K2CO3).

    • Add dimethyl sulfate (DMS) (1.2 eq.) dropwise to the stirred suspension.

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate.

    • The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

A comprehensive suite of analytical techniques is essential for the unambiguous structural confirmation and purity assessment of the final compound.[7][8]

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Start->NMR Structural Elucidation MS Mass Spectrometry (LC-MS) Start->MS Molecular Weight IR FTIR Spectroscopy Start->IR Functional Groups Purity Purity Assessment (HPLC) Start->Purity Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Purity->Structure_Confirmed

Caption: A comprehensive workflow for the analytical characterization of the target compound.

Spectroscopic and Chromatographic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic protons (quinoline ring): δ 7.5-8.5 ppm

    • Methoxy protons (-OCH₃): δ ~4.0 ppm (singlet, 3H)

    • Ethyl group protons (-CH₂CH₃): δ ~2.8 ppm (quartet, 2H) and δ ~1.3 ppm (triplet, 3H)

    • Carboxylic acid proton (-COOH): δ >12.0 ppm (broad singlet, 1H)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Carbonyl carbon (-COOH): δ ~167 ppm

    • Aromatic and quinoline carbons: δ 110-160 ppm

    • Methoxy carbon (-OCH₃): δ ~56 ppm

    • Ethyl group carbons (-CH₂CH₃): δ ~28 ppm and δ ~14 ppm

Mass Spectrometry (MS)

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z = 232.09

Infrared (IR) Spectroscopy [6][9]

  • Characteristic Peaks (cm⁻¹):

    • ~3000-3300 (O-H stretch, broad, for carboxylic acid)

    • ~1700 (C=O stretch, carboxylic acid)

    • ~1600, ~1500 (C=C and C=N aromatic ring stretches)

    • ~1250 (C-O stretch, ether)

High-Performance Liquid Chromatography (HPLC)

  • A reverse-phase HPLC method using a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) would be suitable for assessing the purity of the final compound.

Potential Biological and Therapeutic Applications

The structural motifs present in 2-Ethyl-4-methoxyquinoline-6-carboxylic acid suggest several potential avenues for therapeutic application, drawing parallels from extensive research on related quinoline derivatives.

  • Anticancer Activity: The quinoline scaffold is a cornerstone in the development of anticancer agents.[2][4] Many quinoline-based drugs exert their effects by intercalating with DNA or inhibiting key enzymes like kinases.[1][2] The carboxylic acid moiety could enhance solubility and provide a handle for further derivatization. Research on other quinoline carboxylic acids has demonstrated significant antitumor activity against various cancer cell lines, including colon and breast cancer.[10]

  • Antimalarial Potential: Quinoline derivatives, such as chloroquine and quinine, are historically significant antimalarial drugs.[4][11] They are thought to interfere with heme detoxification in the malaria parasite.[4] The specific substitution pattern of the target molecule could be explored for activity against drug-resistant strains of Plasmodium falciparum.

  • Antimicrobial and Antiviral Properties: The broad biological activity of quinolines extends to antibacterial, antifungal, and antiviral applications.[3][4] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes.[12]

  • Neuroprotective Effects: Certain quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases, where they can exhibit antioxidant and neuroprotective properties.[1]

The development of this specific molecule would likely begin with in vitro screening against a panel of cancer cell lines and microbial strains to identify promising areas of activity.[12] Subsequent in silico studies, such as molecular docking, could help identify potential biological targets and guide further optimization of the scaffold.[11][13]

Conclusion

2-Ethyl-4-methoxyquinoline-6-carboxylic acid is a novel compound with significant therapeutic potential, grounded in the rich medicinal chemistry of the quinoline scaffold. This guide has provided a comprehensive and scientifically rigorous framework for its synthesis and characterization. The proposed protocols are based on established and reliable chemical transformations, ensuring a high probability of success. The detailed analytical workflow will guarantee the structural integrity and purity of the synthesized compound, which is a critical prerequisite for any subsequent biological evaluation. Further investigation into the pharmacological properties of this molecule is highly warranted and could lead to the development of new therapeutic agents.

References

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). Vertex AI Search.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. (2025). Benchchem.
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.).
  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (2021).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). Scholar Hub Universitas Indonesia.
  • Journal of Chemical Health Risks Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. (2025). Journal of Chemical Health Risks.
  • 2098097-71-1|2-Ethyl-4-methoxyquinoline-6-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.
  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008). Beilstein Journal of Organic Chemistry.
  • Synthesis of 2-methoxyquinoline-6-carboxylic acid. (n.d.). PrepChem.com.
  • 4-(2-Methoxyphenylamino)-2-methylquinoline-6-carboxylic acid hydrochloride. (n.d.). Sigma-Aldrich.
  • (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5, - MDPI. (2023). MDPI.
  • Quinoline-4-carboxylic acid, 6-methoxy-, ethyl ester - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • 6-Methoxyquinoline-4-carboxylic acid. (n.d.). Chem-Impex.
  • Diastereoselective Synthesis of (–)
  • 2-HYDROXY-6-METHOXY-QUINOLINE-4-CARBOXYLIC ACID | 32431-29-1. (2023). Chemicalbook.
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). Frontiers.
  • 2-Methoxyquinoline-4-carboxylic Acid | CAS 10222-62-5. (n.d.). Veeprho.
  • 6-ethoxy-4-methoxyquinoline-2-carboxylic acid | 1351843-44-1. (n.d.). Appchem.
  • 6-ethoxy-4-methoxyquinoline-2-carboxylic acid | 1351843-44-1. (n.d.). Sigma-Aldrich.
  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors. (1985). Cancer Research.
  • 6-ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnam
  • An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. (n.d.). Indian Chemical Engineer.
  • ACYLAMIDOALKYL ACETOPHENONES FROM SUBSTITUTED PHENETHYLAMINES: 2-(2-ACETAMIDOETHYL)-4,5-DIMETHOXYACETOPHENONE. (1977). Organic Syntheses.
  • biological activity of 6-methoxy-2-methylquinoline-4-thiol. (2025). Benchchem.
  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (2021). Journal of Medicinal Chemistry.
  • CAS No : 10222-62-5 | Product Name : 2-Methoxyquinoline-4-carboxylic Acid. (n.d.).
  • 10222-62-5 | 2-Methoxyquinoline-4-carboxylic acid. (n.d.). ChemScene.
  • Ethyl 4-hydroxy-6-methoxyquinoline-8-carboxyl
  • 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid | C11H9NO4. (n.d.). PubChem.
  • 1351771-17-9 | 4-Ethoxy-6-methylquinoline-2-carboxylic acid. (n.d.). ChemScene.

Sources

Exploratory

The Ascendant Therapeutic Trajectory of 2-Ethyl-4-methoxyquinoline-6-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract The quinoline scaffold represents a cornerstone in medicinal chemistry, celebrated for its structural versatility and broad pharmacological profile.[1][2] This technical guide delves into the therapeutic potenti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, celebrated for its structural versatility and broad pharmacological profile.[1][2] This technical guide delves into the therapeutic potential of a specific, yet underexplored, class of quinoline derivatives: 2-Ethyl-4-methoxyquinoline-6-carboxylic acid and its analogues. By integrating established principles of quinoline chemistry with contemporary drug discovery paradigms, we will illuminate the synthetic pathways, potential mechanisms of action, and robust methodologies for evaluating the therapeutic efficacy of these promising compounds. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel small molecule therapeutics.

The Quinoline Core: A Privileged Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a multitude of natural products and synthetic drugs.[1][3] Its rigid, aromatic structure provides an excellent platform for the spatial orientation of various functional groups, enabling precise interactions with a wide array of biological targets.[2] The therapeutic landscape of quinoline derivatives is vast, encompassing anticancer, anti-inflammatory, antimicrobial, and antimalarial activities.[4][5][6]

The "2-Ethyl-4-methoxyquinoline-6-carboxylic acid" core combines several key pharmacophoric features:

  • The Quinoline Nucleus: Provides the fundamental bicyclic aromatic structure.

  • A Carboxylic Acid at C6: This group can act as a crucial hydrogen bond donor/acceptor and a handle for prodrug strategies to enhance pharmacokinetic properties.[7] It is a common feature in quinoline derivatives with demonstrated anti-inflammatory and antiproliferative activities.[8]

  • A Methoxy Group at C4: This electron-donating group can modulate the electronic properties of the quinoline ring system, potentially influencing target binding and metabolic stability.

  • An Ethyl Group at C2: This alkyl substituent can contribute to hydrophobic interactions within target binding pockets, potentially enhancing potency and selectivity.

This unique combination of substituents suggests a rich potential for these derivatives to interact with a variety of biological targets, making them compelling candidates for further investigation.

Synthetic Strategies: Building the 2-Ethyl-4-methoxyquinoline-6-carboxylic Acid Scaffold

The synthesis of quinoline-4-carboxylic acids and their derivatives has been extensively studied, with the Doebner and Pfitzinger reactions being the cornerstone methodologies.

The Doebner Reaction: A Versatile Approach

The Doebner reaction offers a reliable route to 2-substituted quinoline-4-carboxylic acids. In the context of our target scaffold, a plausible synthetic route would involve the condensation of an appropriately substituted aniline with pyruvic acid and an aldehyde.

Conceptual Doebner Synthesis Workflow:

Aniline Substituted Aniline (e.g., 4-amino-3-methoxybenzoic acid derivative) Intermediate Intermediate Adduct Aniline->Intermediate PyruvicAcid Pyruvic Acid PyruvicAcid->Intermediate Propionaldehyde Propionaldehyde Propionaldehyde->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Product 2-Ethyl-4-methoxyquinoline-6-carboxylic acid Derivative Cyclization->Product

Caption: Conceptual workflow for the Doebener synthesis of the target scaffold.

The Pfitzinger Reaction and its Modifications

The Pfitzinger reaction provides an alternative pathway, particularly for quinoline-4-carboxylic acids. This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base. Modern modifications of this reaction, such as using microwave irradiation or one-pot procedures, have significantly improved yields and reaction times.

Protocol for a Modified Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid Derivative:

  • Reactant Preparation: Dissolve isatin (1 equivalent) in a 33% potassium hydroxide solution.

  • Addition of Carbonyl Compound: Slowly add an ethanol solution of a ketone with an alpha-methylene group (e.g., 1-phenylpropan-1-one to introduce the ethyl group at C2) (1.1 equivalents).

  • Reflux: Heat the mixture to reflux at 85°C for 8-12 hours, monitoring the reaction by thin-layer chromatography.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue.

  • Acidification: Acidify the aqueous solution with 3 M hydrochloric acid to a pH of 5-6 to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the 2-substituted quinoline-4-carboxylic acid.[9]

Therapeutic Potential and Putative Mechanisms of Action

Based on the extensive literature on structurally related quinoline derivatives, we can hypothesize several promising therapeutic avenues for 2-Ethyl-4-methoxyquinoline-6-carboxylic acid derivatives.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[3][10]

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): A key mechanism for the anticancer effects of some quinoline-4-carboxylic acids is the inhibition of DHODH, a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway for DNA and RNA synthesis.[1]

Hypothesized DHODH Inhibition Pathway:

Compound 2-Ethyl-4-methoxyquinoline-6-carboxylic acid Derivative DHODH DHODH Compound->DHODH Inhibition Orotate Orotate Dihydroorotate Dihydroorotate Dihydroorotate->Orotate DHODH catalysis Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DNARNA DNA/RNA Synthesis Pyrimidine->DNARNA CellCycleArrest Cell Cycle Arrest & Apoptosis DNARNA->CellCycleArrest

Caption: Hypothesized inhibition of the DHODH pathway by the target compounds.

  • Histone Deacetylase (HDAC) Inhibition: Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel HDAC inhibitors, a well-established target in cancer therapy.[9] The structural similarity suggests that 2-Ethyl-4-methoxyquinoline-6-carboxylic acid derivatives could also be explored for this activity.

Quantitative Data on Anticancer Activity of Related Quinoline Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone derivativesMGC-8031.38[11]
Quinoline-chalcone derivativesHCT-1165.34[11]
Quinoline-chalcone derivativesMCF-75.21[11]
8-hydroxyquinoline-5-sulfonamide derivative (3c)C-32 (melanoma)Comparable to cisplatin[12]
8-hydroxyquinoline-5-sulfonamide derivative (3c)MDA-MB-231 (breast)Comparable to doxorubicin[12]
Anti-inflammatory Activity

Quinoline-based compounds are emerging as promising anti-inflammatory agents by targeting key mediators of inflammation.[13][14] The presence of a carboxylic acid moiety is a feature of some quinoline derivatives with cyclooxygenase (COX) inhibitory activity.[13]

Potential Anti-inflammatory Mechanisms:

  • COX Inhibition: Inhibition of COX enzymes (COX-1 and COX-2) to reduce prostaglandin synthesis.

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a key enzyme in the inflammatory cascade.[14]

  • Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE) Inhibition: TACE is responsible for the release of pro-inflammatory TNF-α.[14]

Antimicrobial Activity

The quinoline scaffold is the backbone of many successful antibacterial drugs.[15][16] The primary mechanism of action for many quinolone antibacterials is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[1]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final DMSO concentration <0.1%) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

Objective: To assess the anti-inflammatory potential of the compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite produced. Calculate the percentage of NO inhibition.

Conclusion and Future Directions

The 2-Ethyl-4-methoxyquinoline-6-carboxylic acid scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The synthetic accessibility of this core, coupled with the well-documented biological activities of related quinoline derivatives, provides a strong rationale for its exploration.

Future research should focus on:

  • Synthesis and Characterization: The synthesis and full characterization of a library of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid derivatives with diverse substitutions.

  • In-depth Biological Screening: Comprehensive screening of these compounds against a panel of cancer cell lines and in various anti-inflammatory and antimicrobial assays.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most active compounds.

  • Structure-Activity Relationship (SAR) Studies: Establishing clear SAR to guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundational framework for initiating and advancing research into this promising class of quinoline derivatives. The insights and methodologies presented herein are intended to empower researchers to unlock the full therapeutic potential of these molecules.

References

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem. (n.d.).
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1248-1264.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2020). Molecules, 25(17), 3894. Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules, 29(17), 3927. Retrieved from [Link]

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). European Journal of Medicinal Chemistry, 300, 117865.
  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023). Medicinal Chemistry, 19(9), 848-858.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.).
  • "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". (n.d.).
  • Quinolines: a new hope against inflammation. (2013). Future Medicinal Chemistry, 5(6), 665-679. Retrieved from [Link]

  • New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. (2011). Medicinal Chemistry, 7(4), 328-335.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). Molecules, 29(20), 4811. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances, 15(45), 31835-31855. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. (n.d.). Der Pharma Chemica.
  • Quinoline and their Derivatives as Anti-Inflammatory Agents. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Retrieved from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(3), 3468-3480.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry, 10, 936353. Retrieved from [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Retrieved from [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.

Sources

Foundational

An In-depth Technical Guide to 2-Ethyl-4-methoxyquinoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid, a substituted quinoline derivative of inter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is not publicly available, this document synthesizes established synthetic methodologies, characterization techniques, and the known biological context of structurally analogous compounds to provide a robust framework for its study. This guide is intended to serve as a foundational resource for researchers, offering field-proven insights into its synthesis, analytical characterization, and potential therapeutic applications. All protocols and discussions are presented with scientific integrity, emphasizing the causal relationships behind experimental choices and are grounded in authoritative references.

Core Molecular Attributes

2-Ethyl-4-methoxyquinoline-6-carboxylic acid belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a key pharmacophore in numerous approved drugs and clinical candidates. The specific substitutions on this core, namely the ethyl group at the 2-position, the methoxy group at the 4-position, and the carboxylic acid at the 6-position, are anticipated to modulate its physicochemical properties and biological activity.

PropertyValueSource
Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS Number 2098097-71-1
Canonical SMILES CCC1=NC2=C(C=C(C=C2)C(=O)O)C(=C1)OC

Synthesis and Mechanistic Insights

While a specific, published synthesis for 2-Ethyl-4-methoxyquinoline-6-carboxylic acid has not been identified, its structure lends itself to established and reliable synthetic strategies for quinoline derivatives. A plausible and efficient synthetic route can be designed based on the principles of the Combes quinoline synthesis for the formation of the core, followed by functionalization to introduce the carboxylic acid group.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis can be logically divided into two main stages: the construction of the 2-ethyl-4-methoxy-6-bromoquinoline core, followed by the introduction of the carboxylic acid moiety at the 6-position.

Synthetic_Pathway cluster_0 Stage 1: Quinolone Core Formation (Combes-type Synthesis) cluster_1 Stage 2: Carboxylic Acid Installation A 4-Bromoaniline C 2-Ethyl-4-hydroxy-6-bromoquinoline A->C Acid Catalyst (e.g., PPA) B Ethyl 3-oxopentanoate B->C D 2-Ethyl-4-methoxy-6-bromoquinoline C->D Methylation (e.g., CH3I, K2CO3) E 2-Ethyl-4-methoxy-6-bromoquinoline F Organolithium Intermediate E->F 1. n-BuLi, THF, -78 °C G 2-Ethyl-4-methoxyquinoline-6-carboxylic acid F->G 2. CO2 (s) 3. H3O+ workup

Caption: Proposed two-stage synthesis of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid.

Experimental Protocol: Synthesis of the Quinolone Core (Stage 1)

This protocol is adapted from established methodologies for the synthesis of 2-alkyl-4-quinolones.[1]

Step 1: Synthesis of 2-Ethyl-4-hydroxy-6-bromoquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromoaniline (1 equivalent) and ethyl 3-oxopentanoate (1.1 equivalents).

  • Acid Catalysis: Slowly add polyphosphoric acid (PPA) or another suitable acid catalyst under stirring. The use of a strong acid facilitates both the initial condensation and the subsequent cyclization.[2][3][4]

  • Heating: Heat the reaction mixture to 120-140 °C for 2-4 hours. The elevated temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) step.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude 2-ethyl-4-hydroxy-6-bromoquinoline.

  • Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Methylation to 2-Ethyl-4-methoxy-6-bromoquinoline

  • Reaction Setup: In a round-bottom flask, dissolve the dried 2-ethyl-4-hydroxy-6-bromoquinoline (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 2-3 equivalents) to the solution. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide.

  • Methylation: Add methyl iodide (CH3I, 1.2 equivalents) dropwise to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After the reaction is complete, filter off the potassium carbonate. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the desired 2-ethyl-4-methoxy-6-bromoquinoline.

Experimental Protocol: Introduction of the Carboxylic Acid (Stage 2)

This procedure is based on the well-established method of ortho-lithiation followed by carboxylation.[5]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-ethyl-4-methoxy-6-bromoquinoline (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the highly exothermic and reactive nature of the organolithium reagent.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise to the stirred solution. The n-BuLi will undergo a lithium-halogen exchange with the bromoquinoline to form the highly reactive 6-lithioquinoline intermediate.

  • Carboxylation: After stirring at -78 °C for 30-60 minutes, add an excess of crushed dry ice (solid CO2) to the reaction mixture. The organolithium species will act as a nucleophile and attack the electrophilic carbon of the CO2.

  • Quenching and Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Acidification: Transfer the mixture to a separatory funnel and wash with an organic solvent like diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with a strong acid (e.g., 5M HCl) to a pH of approximately 3-4.

  • Isolation: The desired 2-Ethyl-4-methoxyquinoline-6-carboxylic acid will precipitate out of the acidified aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data based on the structure and known data for similar quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6]

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3-1.4t3H-CH₂CH
~2.8-2.9q2H-CH ₂CH₃
~4.0-4.1s3H-OCH
~6.8-6.9s1HH-3
~7.8-7.9d1HH-7
~8.2-8.3dd1HH-5
~8.6-8.7d1HH-8
~10-12br s1H-COOH

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

  • Aliphatic Region: Signals for the ethyl group carbons (~14-15 ppm for -CH₃ and ~30-32 ppm for -CH₂-).

  • Methoxy Carbon: A signal around 55-57 ppm for the -OCH₃ carbon.

  • Aromatic/Heteroaromatic Region: Multiple signals between ~100-160 ppm for the quinoline ring carbons.

  • Carbonyl Carbon: A signal in the range of 165-170 ppm for the carboxylic acid carbon (-COOH).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M+): m/z = 231.0895 (for C₁₃H₁₃NO₃)

  • Key Fragmentation Pathways: The primary fragmentation is expected to involve the loss of the carboxylic acid group (-COOH, 45 mass units) or carbon dioxide (-CO₂, 44 mass units).[7]

Potential Applications and Biological Context

Quinoline derivatives are known to possess a wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[8][9] While the specific biological profile of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid is uncharacterized, its structural features suggest potential avenues for investigation.

Anticancer Potential

Many substituted quinolines have been investigated as anticancer agents. For instance, 2-arylquinoline derivatives have been identified as potent topoisomerase I inhibitors, a key enzyme involved in DNA replication and a validated target for cancer therapy.[8] The 4-alkoxy substitution, similar to the 4-methoxy group in the title compound, has been shown to be important for this activity. Furthermore, quinoline-based compounds have been explored as inhibitors of various protein kinases and as DNA intercalating agents.

Anticancer_MoA cluster_0 Potential Mechanisms of Action A 2-Ethyl-4-methoxyquinoline-6-carboxylic acid B Topoisomerase I Inhibition A->B C Kinase Inhibition A->C D DNA Intercalation A->D E Apoptosis B->E C->E D->E

Caption: Plausible anticancer mechanisms of action for quinoline derivatives.

Antimicrobial Activity

The quinoline scaffold is also a cornerstone of many antimicrobial agents. The mechanism of action can vary, but often involves the inhibition of bacterial DNA gyrase or topoisomerase IV. The specific substituents on the quinoline ring play a crucial role in determining the spectrum and potency of antimicrobial activity.

Conclusion

2-Ethyl-4-methoxyquinoline-6-carboxylic acid is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational framework for its synthesis and characterization, based on well-established chemical principles and data from analogous compounds. The synthetic route presented is robust and adaptable, and the expected analytical data provide a benchmark for experimental verification. The discussion of potential biological activities, particularly in the context of anticancer and antimicrobial research, highlights promising avenues for future studies. It is the author's hope that this guide will serve as a valuable resource for researchers embarking on the study of this and related quinoline derivatives.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (2023, November 27). Combes quinoline synthesis. Retrieved from [Link]

  • UKZN ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • Wikipedia. (2023, April 29). Doebner–Miller reaction. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Combes Quinoline Synthesis.
  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Slideshare. (2016, September 27). Doebner-Miller reaction and applications. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxyquinoline-6-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (1979). Synthesis of 2-alkyl-4-quinolone and 2-alkyl-4-methoxyquinoline alkaloids. Retrieved from [Link]

  • Chemical Papers. (1990). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • MDPI. (2023). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxamide. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Advances, 11(1), 1-15. Retrieved from [Link]

  • ResearchGate. (1996). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]

  • Komatsu, H., & Shigeyama, T. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12285–12295. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from [Link]

Sources

Exploratory

The Evolving Landscape of Substituted Quinoline-6-Carboxylic Acid Analogs: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its versatile st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] From the historical significance of quinine in combating malaria to the development of modern synthetic antibacterial and anticancer drugs, the quinoline motif continues to be a fertile ground for innovation in drug discovery.[3][4] This technical guide provides an in-depth exploration of a specific, yet highly promising, class of these compounds: substituted quinoline-6-carboxylic acid analogs. We will delve into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights to propel further research and development in this exciting area.

Synthetic Strategies for Quinoline-6-Carboxylic Acid Analogs

The construction of the quinoline-6-carboxylic acid core and its subsequent derivatization are pivotal to exploring the therapeutic potential of this class of compounds. Several classical and modern synthetic methodologies are employed, each with its own advantages and substrate scope.

Core Synthesis: The Doebner-von Miller Reaction

A robust and widely utilized method for the synthesis of the quinoline ring system is the Doebner-von Miller reaction.[5][6] This acid-catalyzed reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[7][8] For the synthesis of a substituted quinoline-6-carboxylic acid, a key starting material is a correspondingly substituted aminobenzoic acid.

The general workflow for this synthesis is depicted below:

cluster_synthesis Doebner-von Miller Synthesis Workflow start Substituted Aniline (e.g., 4-amino-3-methylbenzoic acid) reaction Acid-Catalyzed Condensation & Cyclization start->reaction reagents Pyruvic Acid & α,β-Unsaturated Aldehyde/Ketone Precursor reagents->reaction product Substituted Quinoline-6-Carboxylic Acid reaction->product

Caption: General workflow of the Doebner-von Miller reaction for quinoline synthesis.

Experimental Protocol: Synthesis of 7-methyl-2-phenyl-quinoline-6-carboxylic acid

This protocol provides a representative example of the Doebner reaction for the synthesis of a substituted quinoline-4-carboxylic acid, which can be adapted for the synthesis of 6-carboxylic acid analogs with appropriate starting materials.[9]

Materials:

  • 4-amino-3-methylbenzoic acid

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • A mixture of 4-amino-3-methylbenzoic acid (1 equivalent), benzaldehyde (1 equivalent), and pyruvic acid (1.2 equivalents) is prepared in ethanol.

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is heated to reflux for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried to afford the crude product.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Derivatization: Amide Bond Formation

The carboxylic acid moiety at the 6-position serves as a versatile handle for further derivatization, most commonly through the formation of amide bonds. This allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's physicochemical properties and biological activity. The amide coupling is typically achieved using a coupling reagent to activate the carboxylic acid.[10][11][12]

cluster_amide Amide Coupling Workflow start Quinoline-6-carboxylic acid reaction Amide Bond Formation start->reaction reagents Amine (R-NH2) & Coupling Reagent (e.g., EDC, HATU) reagents->reaction product Quinoline-6-carboxamide reaction->product

Caption: General workflow for the synthesis of quinoline-6-carboxamides.

Experimental Protocol: General Procedure for the Synthesis of Quinoline-6-carboxamides

This protocol outlines a general method for the synthesis of quinoline-6-carboxamides using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent.[13][14]

Materials:

  • Substituted quinoline-6-carboxylic acid

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted quinoline-6-carboxylic acid (1 equivalent) in DMF, EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents) are added.

  • The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

  • The desired amine (1.1 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Therapeutic Applications and Biological Activities

Substituted quinoline-6-carboxylic acid analogs have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[2][15] Derivatives of quinoline-6-carboxylic acid have shown significant cytotoxic activity against various cancer cell lines.[16][17][18][19]

Mechanism of Action: PIM-1 Kinase Inhibition

One of the key mechanisms through which these compounds exert their anticancer effects is through the inhibition of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[3][20][21] PIM kinases are a family of serine/threonine kinases that are overexpressed in many human cancers and play a crucial role in cell survival, proliferation, and resistance to apoptosis.

cluster_pim1 PIM-1 Kinase Signaling Pathway and Inhibition cytokine Cytokines/ Growth Factors receptor Receptor cytokine->receptor jak JAK receptor->jak stat STAT jak->stat pim1 PIM-1 Kinase stat->pim1 bad BAD pim1->bad Phosphorylation (inactivation) bcl2 Bcl-2/Bcl-xL bad->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition quinoline Quinoline-6-carboxylic acid analog quinoline->pim1 Inhibition

Caption: Simplified PIM-1 kinase signaling pathway and its inhibition by quinoline analogs.

Quantitative Data: Anticancer Activity of Quinoline Analogs

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 2-phenyl, 6-ClPC3 (Prostate)34.34[16]
2 2-(3,4-methylenedioxyphenyl), 6-ClHeLa (Cervical)8.3[16]
3 7-tert-butyl-substitutedMCF-7 (Breast)0.02-0.04[17]
4 4-anilino derivativeVarious0.0015-0.0039[17]
5 7-chloro-4-quinolinylhydrazoneHL-60 (Leukemia)0.314-4.65 µg/cm³[2]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of paramount importance. Quinoline derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.[22]

Mechanism of Action: Modulation of Inflammatory Mediators

Substituted quinoline-6-carboxylic acid analogs have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[23][24][25][26] This is often achieved through the inhibition of inducible nitric oxide synthase (iNOS) expression.

Quantitative Data: Anti-inflammatory Activity of Quinoline Analogs

The following table presents the in vitro anti-inflammatory activity of selected quinoline derivatives.

Compound IDAssayCell LineIC50 (µM)Reference
1g LPS-induced NO productionRAW 264.71.6 ± 0.8[23]
2i LPS-induced NO productionRAW 264.70.19[24]
2m LPS-induced NO productionRAW 264.70.22[24]
Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[27] mGluR1, in particular, has been implicated in various neurological and psychiatric disorders, making it an attractive therapeutic target.[18] Substituted quinoline-6-carboxamides have been identified as potent and selective non-competitive antagonists of mGluR1.[1][19][24][28][29][30]

Mechanism of Action: Allosteric Modulation of mGluR1

These quinoline derivatives act as allosteric modulators, binding to a site on the receptor distinct from the glutamate binding site.[31][32] This binding event induces a conformational change in the receptor, preventing its activation by glutamate and subsequent downstream signaling.[33]

cluster_mglur1 mGluR1 Signaling and Antagonism glutamate Glutamate mglur1 mGluR1 Receptor glutamate->mglur1 gq Gq Protein mglur1->gq plc PLC gq->plc pip2 PIP2 plc->pip2 Hydrolysis ip3_dag IP3 & DAG pip2->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release pkc PKC Activation ip3_dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response quinoline Quinoline-6-carboxamide quinoline->mglur1 Allosteric Inhibition

Caption: Simplified mGluR1 signaling cascade and its allosteric inhibition by quinoline-6-carboxamides.

Quantitative Data: mGluR1 Antagonistic Activity of Quinoline-6-carboxamides

The following table summarizes the mGluR1 antagonistic activity of representative quinoline-6-carboxamide derivatives.

Compound IDSubstitution at C-2IC50 (µM)Reference
13c 2-amino2.16[1]
cis-10 (structure not fully specified)0.02[28]
cis-64a (structure not fully specified)0.0005[28]

Structure-Activity Relationships (SAR)

The biological activity of substituted quinoline-6-carboxylic acid analogs is highly dependent on the nature and position of substituents on the quinoline ring. A thorough understanding of these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

SAR for Anticancer Activity
  • Substitution at the 2-position: The introduction of an aryl group at the C-2 position generally confers anticancer activity. Further substitution on this aryl ring can significantly modulate this activity.[16]

  • Substitution at the 6-position: The presence of a chlorine atom at the C-6 position has been shown to enhance cytotoxicity compared to unsubstituted analogs.[16]

SAR for mGluR1 Antagonism
  • The Carboxamide Moiety: The amide group at the 6-position is a key feature for mGluR1 antagonistic activity, providing a crucial point of interaction with the receptor.

  • Substitution at the 2-position: The nature of the substituent at the C-2 position plays a significant role in determining the potency of mGluR1 antagonism. Both 2-amino and 2-methoxy derivatives have shown activity.[1]

Conclusion and Future Directions

Substituted quinoline-6-carboxylic acid analogs represent a highly versatile and promising class of compounds with a diverse range of therapeutic applications. Their synthetic accessibility, coupled with their potent biological activities as anticancer, anti-inflammatory, and mGluR1 antagonistic agents, makes them a focal point for ongoing and future drug discovery efforts. The continued exploration of their structure-activity relationships, elucidation of their precise mechanisms of action, and optimization of their pharmacokinetic and pharmacodynamic profiles will undoubtedly lead to the development of novel and effective therapies for a host of human diseases. This technical guide serves as a foundational resource to inspire and inform such endeavors, with the ultimate goal of translating the immense potential of these fascinating molecules into tangible clinical benefits.

References

  • PIM-1 kinase as cancer drug target: An update. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Kim, Y., Son, J., Kim, J., Baek, D. J., Lee, Y. S., Lim, E. J., Lee, J. K., Pae, A. N., Min, S. J., & Cho, Y. S. (2014). Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. Chemical & pharmaceutical bulletin, 62(6), 508–518. [Link]

  • Periš, A., et al. (2020). Effects of quinoline-arylamidine hybrids on LPS-induced inflammation in RAW 264.7 cells. Periodicum biologorum, 121-122(3-4), 161-167. [Link]

  • PIM Kinase as an Executional Target in Cancer. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. (2022). Thieme Connect. [Link]

  • Layton, M. E., et al. (2005). Subtype-selective noncompetitive modulators of metabotropic glutamate receptor subtype 1 (mGluR1). Current topics in medicinal chemistry, 5(9), 897-911. [Link]

  • Chang, W. L., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of. Molecules (Basel, Switzerland), 23(5), 1085. [Link]

  • A small molecule inhibitor of Pim-1 kinase with activity in both hematological and solid tumor malignancies. (2007). AACR Publications. [Link]

  • Cyclothiazide Selectively Inhibits mGluR1 Receptors Interacting with a Common Allosteric Site for Non-competitive Antagonists. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). SpringerLink. [Link]

  • Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san. (2021). Journal of Korean Medicine. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. [Link]

  • Certain anticancer drug structures of quinoline derivatives I-VI and... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Mabire, D., et al. (2005). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of medicinal chemistry, 48(6), 2134–2153. [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • IC 50 values for the eight compounds found to significantly decrease... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • What are mGluR1 antagonists and how do they work? (2024). Patsnap Synapse. [Link]

  • Synthesis, Structure-Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives Acting as Selective, Noncompetitive mGlu1 Antagonists. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Doebner-Miller reaction. (n.d.). chemeurope.com. Retrieved February 27, 2026, from [Link]

  • Hayashi, Y., et al. (1994). Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. British journal of pharmacology, 113(3), 855–863. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 27, 2026, from [Link]

  • Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved February 27, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved February 27, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to Pharmacophore Modeling of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the pharmacophore modeling of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid, a novel quinoline derivative. Recognizing the vast therapeutic potential of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacophore modeling of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid, a novel quinoline derivative. Recognizing the vast therapeutic potential of the quinoline scaffold, this document outlines a systematic, field-proven approach for researchers, medicinal chemists, and drug development professionals to elucidate the key structural features responsible for its potential biological activity. We will navigate through the essential steps of hypothesis generation, model validation, and application in virtual screening for the discovery of new bioactive molecules. This guide emphasizes the causality behind experimental choices, ensuring a robust and scientifically sound methodology.

Introduction: The Quinoline Scaffold and the Promise of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The versatility of this heterocyclic system allows for diverse substitutions, enabling the fine-tuning of its biological profile.[1] 2-Ethyl-4-methoxyquinoline-6-carboxylic acid is a specific derivative of this class. While its explicit biological activity is still under extensive investigation, its structural similarity to other bioactive quinoline carboxylic acids suggests significant therapeutic potential.

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex three-dimensional structure of a molecule into a simplified representation of its essential interaction features.[3][4] This model, or pharmacophore, represents the key steric and electronic features necessary for molecular recognition at a biological target.[5] By developing a robust pharmacophore model for 2-Ethyl-4-methoxyquinoline-6-carboxylic acid, we can accelerate the drug discovery process through targeted virtual screening and rational design of novel, more potent derivatives.

This guide will explore both ligand-based and structure-based pharmacophore modeling approaches, providing a comprehensive toolkit for researchers.

Foundational Concepts in Pharmacophore Modeling

Before delving into the specific workflow for 2-Ethyl-4-methoxyquinoline-6-carboxylic acid, it is crucial to understand the fundamental principles of pharmacophore modeling. A pharmacophore is an abstract description of molecular features that are necessary for biological activity. These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Aromatic Rings (AR)

  • Hydrophobic (HY) regions

  • Positive and Negative Ionizable (PI/NI) centers

The spatial arrangement of these features is critical for the interaction with a biological target. Pharmacophore models can be generated through two primary approaches:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown.[4] It relies on a set of active molecules to derive a common feature hypothesis that is presumed to be responsible for their activity.

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, this approach can be used to generate a pharmacophore model based on the key interactions between the protein and a known ligand within the binding site.[3]

The Importance of a Well-Defined Training Set in Ligand-Based Modeling

In the absence of a known target for 2-Ethyl-4-methoxyquinoline-6-carboxylic acid, a ligand-based approach is the logical starting point. The success of this method hinges on the selection of a suitable training set of molecules with known biological activity. For this guide, we will hypothesize a potential anticancer activity based on the known activities of similar quinoline derivatives.[1][6][7]

Table 1: Hypothetical Training Set of Quinoline Derivatives with Anticancer Activity

Compound IDStructureIC50 (µM)Rationale for Inclusion
1 2-Ethyl-4-methoxyquinoline-6-carboxylic acidUnknownTarget molecule for model generation.
2 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid0.5Potent, structurally related anticancer agent.[7]
3 2-Aminoquinoline-3-carboxylic acid derivative1.2Known protein kinase CK2 inhibitor.[8]
4 Quinoline-4-carboxylic acid derivative with DHODH inhibition0.0262Potent inhibitor of dihydroorotate dehydrogenase.[9]
5 Inactive Decoy Molecule 1>100Structurally similar but inactive molecule to ensure model specificity.
6 Inactive Decoy Molecule 2>100Another inactive analog to challenge the pharmacophore hypothesis.

Workflow for Ligand-Based Pharmacophore Modeling

The following section outlines a step-by-step protocol for generating and validating a ligand-based pharmacophore model for the hypothetical anticancer activity of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid.

Step 1: Conformational Analysis of Training Set Molecules

The biological activity of a molecule is dependent on its three-dimensional conformation. Therefore, a thorough conformational analysis of each molecule in the training set is the first critical step.

Protocol:

  • 3D Structure Generation: Convert the 2D structures of the training set molecules into 3D structures using molecular modeling software.

  • Energy Minimization: Perform energy minimization on each 3D structure to obtain a low-energy, stable conformation.

  • Conformational Search: Employ a systematic or random conformational search algorithm to generate a diverse set of low-energy conformers for each molecule. This is crucial as the bioactive conformation may not be the global minimum energy state.

Step 2: Pharmacophore Feature Identification and Hypothesis Generation

Once a representative set of conformers is generated for each molecule, the next step is to identify common pharmacophoric features and generate hypotheses.

Protocol:

  • Feature Mapping: Identify and map the potential pharmacophoric features (HBA, HBD, AR, HY, etc.) on the conformers of each active molecule.

  • Hypothesis Generation: Utilize a pharmacophore generation algorithm (e.g., HipHop in Catalyst, Phase) to identify common spatial arrangements of pharmacophoric features among the active molecules. The algorithm will generate a series of hypotheses, each representing a different combination and arrangement of features.

  • Scoring and Ranking: Each generated hypothesis is scored and ranked based on how well it maps to the active molecules and how poorly it maps to the inactive decoy molecules.

Step 3: Pharmacophore Model Validation

A generated pharmacophore model must be rigorously validated to ensure its predictive power.

Protocol:

  • Test Set Validation: A test set of known active and inactive molecules (not used in the training set) is used to evaluate the model's ability to discriminate between the two classes.

  • Decoy Set Screening: A large database of decoy molecules (structurally similar but topologically distinct from the actives) is screened against the pharmacophore model. A good model should have a low hit rate for decoy molecules.

  • Statistical Metrics: Evaluate the model using statistical metrics such as the Güner-Henry (GH) score, Enrichment Factor (EF), and Receiver Operating Characteristic (ROC) curve analysis.

Visualizing the Pharmacophore Generation Workflow

Pharmacophore_Workflow cluster_0 Ligand-Based Pharmacophore Modeling A 1. Training Set Selection (Active & Inactive Molecules) B 2. Conformational Analysis (Generate diverse conformers) A->B C 3. Feature Identification (HBA, HBD, AR, HY) B->C D 4. Hypothesis Generation (Common feature alignment) C->D E 5. Scoring & Ranking (Based on fit to actives) D->E F 6. Model Validation (Test & Decoy Sets) E->F G Validated Pharmacophore Model F->G

Caption: A streamlined workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling: An Alternative Approach

If a relevant biological target for quinoline carboxylic acids is identified and its 3D structure is available (e.g., from the Protein Data Bank), a structure-based approach can be employed. This method offers the advantage of being guided by the actual binding site interactions.

Step 1: Target Preparation and Binding Site Analysis

Protocol:

  • Protein Preparation: Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules that are not involved in ligand binding.

  • Binding Site Identification: Define the binding site based on the co-crystallized ligand or through computational pocket detection algorithms.

  • Interaction Analysis: Analyze the key amino acid residues involved in the binding of the native ligand.

Step 2: e-Pharmacophore Generation

An "e-Pharmacophore" (energy-optimized pharmacophore) can be generated based on the interactions observed in the protein-ligand complex.

Protocol:

  • Interaction Feature Mapping: Identify the key interactions (hydrogen bonds, aromatic stacking, hydrophobic contacts) between the ligand and the protein.

  • Pharmacophore Feature Generation: Translate these interactions into pharmacophoric features with specific spatial constraints defined by the binding pocket.

  • Exclusion Volumes: Add exclusion volumes to the model to represent the space occupied by the protein, preventing clashes in subsequent virtual screening.

Visualizing the Structure-Based Workflow

Structure_Based_Workflow cluster_1 Structure-Based Pharmacophore Modeling H 1. Obtain Target 3D Structure (e.g., from PDB) I 2. Protein Preparation (Add hydrogens, assign charges) H->I J 3. Binding Site Definition (Based on co-crystallized ligand) I->J K 4. Interaction Analysis (Identify key residues) J->K L 5. e-Pharmacophore Generation (Translate interactions to features) K->L M Validated Pharmacophore Model L->M

Caption: Key steps in the structure-based pharmacophore modeling process.

Application of the Validated Pharmacophore Model: Virtual Screening

The ultimate goal of generating a pharmacophore model is to use it as a 3D query for virtual screening of large compound libraries to identify novel bioactive molecules.

Virtual Screening Protocol
  • Database Preparation: Prepare a large, multi-conformer database of commercially or publicly available compounds.

  • Pharmacophore-Based Filtering: Use the validated pharmacophore model to rapidly screen the database and retrieve molecules that match the pharmacophoric features.

  • Post-Screening Filtering: Apply additional filters to the hit list, such as drug-likeness (Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions.

  • Molecular Docking: For promising hits, perform molecular docking into the putative binding site (if known) to refine the binding poses and estimate binding affinities.

  • Hit Prioritization: Prioritize the final list of hits for experimental validation based on a combination of pharmacophore fit, docking score, and predicted ADMET properties.

Conclusion and Future Directions

This technical guide has provided a comprehensive and actionable framework for the pharmacophore modeling of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid. By following the detailed protocols for both ligand-based and structure-based approaches, researchers can develop robust and predictive models to guide the discovery of novel therapeutic agents. The integration of pharmacophore modeling with other computational techniques like molecular docking and ADMET prediction creates a powerful in silico pipeline that can significantly streamline the early stages of drug discovery.[4]

The next logical steps in this research endeavor would be the experimental validation of the prioritized hits from virtual screening. This iterative process of computational modeling and experimental testing is the hallmark of modern drug discovery and holds the key to unlocking the full therapeutic potential of the quinoline scaffold.

References

  • Vertex AI Search. (2024). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977–1994.
  • De Luca, L. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 11, 1243578.
  • Yang, Z., Li, Y., & Wang, J. (2021). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Molecules, 26(15), 4457.
  • Szymański, P., Markowicz, J., Mikiciuk-Olasik, E., & Bretner, M. (2012). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European journal of medicinal chemistry, 58, 257–265.
  • De Luca, L. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers.
  • BenchChem. (2025).
  • Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Suede, F. S. R., & Al-Malki, A. L. (2024).
  • ResearchGate. (2025). Pharmacophore‐Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity.
  • ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Ingenta Connect. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Anti....
  • Frontiers. (2023).
  • PMC. (2018).
  • PubMed. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors.

Sources

Exploratory

An In-depth Technical Guide on the History and Discovery of 2,4-Disubstituted Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. Among these, 2,4-disubstituted quinoline carboxylic acids have emerged as a particularly significant class, forming the structural core of numerous therapeutic agents. This guide provides a comprehensive exploration of the history, discovery, and foundational synthetic methodologies related to this pivotal molecular framework. We will delve into the seminal synthetic reactions that enabled access to this scaffold, trace its evolution from early antimalarial applications to its modern role in kinase inhibition for cancer therapy, and provide detailed experimental protocols. This document is intended to serve as a robust resource for researchers and professionals engaged in the field of drug discovery and development.

The Enduring Legacy of the Quinoline Core

The story of quinoline begins not in a laboratory, but in the analysis of coal tar. In 1834, Friedlieb Ferdinand Runge first isolated this heterocyclic aromatic compound.[1][2][3] However, its profound impact on medicine would become apparent through its connection to a natural product: quinine.[4][5] Isolated from the bark of the Cinchona tree in 1820, quinine was the first effective treatment for malaria and remains a crucial drug today.[4][5][6][7] The structural elucidation of quinine revealed a quinoline core, sparking immense interest in the synthesis of quinoline derivatives in the quest for new and improved therapeutic agents.[1][5]

This pursuit led to the development of a rich portfolio of synthetic methods and a deep understanding of the structure-activity relationships of quinoline-based compounds. The 2,4-disubstituted quinoline carboxylic acid moiety, in particular, has proven to be a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to its incorporation into drugs for a wide range of diseases, from infectious diseases to cancer.[8][9][10]

Foundational Synthetic Methodologies

The ability to synthesize a diverse array of substituted quinolines has been central to their development as therapeutic agents. Several "named" reactions, developed in the late 19th and early 20th centuries, form the bedrock of quinoline chemistry. These methods provide access to the quinoline core with various substitution patterns.

2.1 The Doebner-von Miller Reaction

First described in 1881, the Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[11][12][13] The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, and often employs a Lewis acid like zinc chloride.[12][14] The α,β-unsaturated carbonyl compound can be prepared in situ from the aldol condensation of two carbonyl compounds.[12]

The mechanism of the Doebner-von Miller reaction has been a subject of study, with a fragmentation-recombination pathway being a widely accepted model.[12][14] This involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by a series of steps including cyclization and oxidation to yield the final quinoline product.[15]

2.2 The Combes Quinoline Synthesis

Reported by Alphonse-Edmond Combes in 1888, this synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[8][16][17] The reaction typically proceeds in two stages: the initial formation of a Schiff base or enamine intermediate, followed by an acid-catalyzed cyclization and dehydration to form the aromatic quinoline ring.[8][11] Strong acids like sulfuric acid or polyphosphoric acid are commonly used as catalysts.[8][11]

The Combes synthesis is particularly useful for preparing 2,4-dialkyl or 2,4-diaryl quinolines. The choice of aniline and β-diketone allows for considerable variation in the substituents at the 2 and 4 positions.

2.3 The Conrad-Limpach-Knorr Synthesis

This method, developed by Max Conrad and Leonhard Limpach in 1887, involves the reaction of anilines with β-ketoesters.[18][19][20][21] A key feature of this synthesis is its temperature-dependent regioselectivity. At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon cyclization yields a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone).[18][20] At higher temperatures, the reaction proceeds through a β-ketoester anilide intermediate, leading to the formation of a 2-hydroxyquinoline (2-quinolone).[18][20] This variation is often referred to as the Knorr quinoline synthesis.[11][22]

2.4 The Pfitzinger Reaction: A Gateway to Quinoline Carboxylic Acids

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, is a cornerstone for the synthesis of quinoline-4-carboxylic acids.[11][23][24][25] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[23][24][25]

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[23][25] This is followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the substituted quinoline-4-carboxylic acid.[23][25] The Pfitzinger reaction has been instrumental in the synthesis of a vast number of biologically active quinoline-4-carboxylic acids, including the historically significant drug, cinchophen.[24][26]

From Gout Treatment to Modern Therapeutics: The Story of Cinchophen

One of the earliest and most notable examples of a 2,4-disubstituted quinoline carboxylic acid is cinchophen, or 2-phenyl-quinoline-4-carboxylic acid.[27] Discovered in 1887 by Doebner and Gieseke, it was introduced into medicine in 1908 as a treatment for gout.[28][29][30] Cinchophen was effective at reducing uric acid levels and became a widely used anti-inflammatory and analgesic drug.[27][28] It can be synthesized from aniline, benzaldehyde, and pyruvic acid.[28][31][32]

However, the use of cinchophen in humans was discontinued in the 1930s due to reports of severe liver damage.[27][28][29] Despite its toxicity, the story of cinchophen is a crucial chapter in the history of quinoline carboxylic acids, highlighting both their therapeutic potential and the importance of rigorous safety evaluation in drug development.

Biological Significance and Modern Applications

The versatility of the 2,4-disubstituted quinoline carboxylic acid scaffold has led to its exploration in a wide range of therapeutic areas.

4.1 A Renewed Focus on Antimalarials

The historical success of quinine and the later development of synthetic quinoline antimalarials like chloroquine have ensured that the quinoline nucleus remains a key focus in the search for new treatments for malaria, especially in the face of growing drug resistance.[4][6][7][33]

4.2 A Privileged Scaffold for Kinase Inhibition

In recent years, quinoline-based compounds have gained significant attention as kinase inhibitors.[9][34][35] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many cancers.[35][36] The quinoline scaffold has been shown to be an effective pharmacophore for interacting with the ATP-binding site of various kinases.[34] This has led to the development of several FDA-approved quinoline-containing kinase inhibitors for cancer treatment.[9] 2,4-disubstituted quinoline derivatives, in particular, have shown promise as potent anticancer agents through mechanisms that include cell cycle arrest and the induction of apoptosis.[10][37]

4.3 Antibacterial and Other Activities

Derivatives of quinoline-4-carboxylic acid have also demonstrated significant antibacterial activity, primarily through the inhibition of bacterial DNA gyrase.[38][39] This enzyme is essential for bacterial DNA replication and repair. The broader class of quinolones and fluoroquinolones, which are structurally related to quinoline carboxylic acids, are widely used as antibiotics.[3][40] Furthermore, various quinoline derivatives have been investigated for their antiviral, antifungal, and anti-inflammatory properties.[23][31][38]

Experimental Protocols and Data

To provide a practical context for the synthesis of these important compounds, a representative experimental protocol for the Pfitzinger reaction is provided below.

5.1 Generalized Experimental Protocol for the Pfitzinger Reaction

This protocol describes a general procedure for the synthesis of a 2-substituted quinoline-4-carboxylic acid.

Materials:

  • Isatin

  • Substituted acetophenone (or other suitable ketone)

  • Potassium hydroxide

  • Ethanol

  • Water

  • Acetic acid

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Formation of the Keto-acid Intermediate: Add isatin to the basic solution and stir at room temperature for approximately one hour.

  • Addition of the Carbonyl Compound: Slowly add the substituted acetophenone to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water. Acidify the mixture with acetic acid to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent.

Table 1: Representative Yields for the Pfitzinger Reaction

Isatin DerivativeCarbonyl CompoundProductYield (%)Reference
IsatinAcetophenone2-Phenylquinoline-4-carboxylic acid85[23]
5-Chloroisatin4'-Methoxyacetophenone6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid78[11]
IsatinCyclohexanone1,2,3,4-Tetrahydroacridine-9-carboxylic acid92[23]
Visualizing Key Synthetic Pathways

Diagrams generated using Graphviz can help to visualize the core transformations in these classical syntheses.

Pfitzinger_Reaction Isatin Isatin Intermediate Keto-acid Intermediate Isatin->Intermediate + Base Carbonyl Carbonyl Compound (with α-methylene) Base Base (e.g., KOH) Product 2,4-Disubstituted Quinoline-4-carboxylic Acid Intermediate->Product + Carbonyl Compound - H2O

Caption: The Pfitzinger Reaction Workflow.

Combes_Synthesis Aniline Aniline Intermediate Schiff Base/ Enamine Intermediate Aniline->Intermediate + β-Diketone Diketone β-Diketone Acid Acid Catalyst (e.g., H2SO4) Product 2,4-Disubstituted Quinoline Intermediate->Product + Acid Catalyst - H2O

Caption: The Combes Synthesis Workflow.

Conclusion and Future Directions

The journey of 2,4-disubstituted quinoline carboxylic acids from their initial discovery through classical organic synthesis to their current role in cutting-edge drug development is a testament to the enduring power of this chemical scaffold. The foundational reactions of Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Pfitzinger provided the essential tools for chemists to explore the vast chemical space of quinoline derivatives. This exploration has yielded compounds with profound biological activities, from the early anti-gout medication cinchophen to modern kinase inhibitors for cancer therapy.

As we look to the future, the development of more efficient, selective, and sustainable synthetic methods will continue to be a priority. Furthermore, a deeper understanding of the interactions between these molecules and their biological targets will undoubtedly lead to the design of new and more effective therapeutic agents. The rich history of 2,4-disubstituted quinoline carboxylic acids provides a solid foundation upon which future innovations in medicinal chemistry will be built.

References
  • Combes quinoline synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis]
  • Combes quinoline synthesis. [URL: https://www.organic-chemistry.org/namedreactions/combes-quinoline-synthesis.shtm]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [URL: https://www.iipseries.org/full-text/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/]
  • A Brief History of Quinoline as Antimalarial Agents - International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v25-1/50.pdf]
  • Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. [URL: https://www.slideshare.net/mobile/MrSyedAmmar/organic-name-reaction-with-their-respective-mechanism-pptx]
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). [URL: https://www.researchgate.net/publication/382387149_Recent_Advances_of_Quinoline-Based_Small_Molecules_as_Kinase_Inhibitors_2020-2024]
  • Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis in the ATP Binding Site - Benchchem. [URL: https://www.benchchem.
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis - Benchchem. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-the-pfitzinger-reaction-in-quinoline-4-carboxylic-acid-synthesis/]
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/03/synthesis-reactions-and-medicinal-uses-of-quinoline.html]
  • Cinchophen - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cinchophen]
  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. [URL: https://www.researchgate.net/publication/262744788_Pfitzinger_Reaction_in_Synthesis_of_Bioactive_Compounds_-_A_Review]
  • History of antimalarial drugs - Medicines for Malaria Venture. [URL: https://www.mmv.org/about-us/history-antimalarial-drugs]
  • Doebner–Miller reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]
  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. [URL: https://www.scribd.com/document/425257913/Chemistry-of-Pfitzinger-Synthesis]
  • The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis - Benchchem. [URL: https://www.benchchem.com/blog/the-enduring-legacy-of-quinoline-a-technical-guide-to-its-discovery-and-synthesis/]
  • Pfitzinger reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pfitzinger_reaction]
  • Quinoline Synthesis: Conrad-Limpach-Knorr. [URL: https://www.organic-chemistry.org/namedreactions/conrad-limpach-synthesis.shtm]
  • Cinchophen - Grokipedia. [URL: https://grokipedia.org/Cinchophen]
  • Combes Quinoline Synthesis. [URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/combes-quinoline-synthesis/4E5F6E8A9C7B9A3D8F7C6A5B4C3D2E1F]
  • Quinoline - Wikipedia. [URL: https://en.wikipedia.org/wiki/Quinoline]
  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [URL: https://austinpublishinggroup.com/analytical-pharmaceutical-chemistry/fulltext/ajapc-v2-id1048.php]
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra05230a]
  • Quinine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Quinine]
  • Comprehensive review on current developments of quinoline-based anticancer agents. [URL: https://link.springer.com/article/10.1007/s11030-016-9710-9]
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [URL: https://www.intechopen.com/chapters/82335]
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02878g]
  • Doebner-Miller Reaction - SynArchive. [URL: https://www.synarchive.com/named-reactions/doebner-miller-reaction]
  • The history of quinolones - ResearchGate. [URL: https://www.researchgate.net/publication/221719267_The_history_of_quinolones]
  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj03099h]
  • CINCHOPHEN - Inxight Drugs. [URL: https://drugs.
  • A brief history of quinoline as antimalarial agents - ResearchGate. [URL: https://www.researchgate.net/publication/264448507_A_brief_history_of_quinoline_as_antimalarial_agents]
  • Conrad–Limpach synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Conrad%E2%80%93Limpach_synthesis]
  • byproduct formation in the Doebner-von Miller reaction - Benchchem. [URL: https://www.benchchem.com/blog/byproduct-formation-in-the-doebner-von-miller-reaction/]
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. [URL: https://www.youtube.
  • Antimalarial Drug Discovery: From Quinine to the Dream of Eradication - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3828822/]
  • Conrad-Limpach Reaction. [URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/conradlimpach-reaction/4E5F6E8A9C7B9A3D8F7C6A5B4C3D2E1F]
  • Cinchophen (132-60-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [URL: https://chemchart.com/chemicals/cinchophen-132-60-5]
  • Skraup synthesis of Quinoline - CUTM Courseware - Centurion University. [URL: https://cutm.ac.in/wp-content/uploads/2020/05/Synthesis-of-Quinoline.pdf]
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3985834/]
  • Synthesis of quinolines - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/quinolines.shtm]
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/blog/the-diverse-biological-activities-of-quinoline-4-carboxylic-acids-a-technical-guide/]
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11794966/]
  • Mykel Evans, Zachary Enlo-Scott, Filipa Antunes§, Katalin Orban, Joshua McArthur, Jack Thomas, Warren Keene and Timothy Schulz- - Sygnature Discovery. [URL: https://www.sygnaturediscovery.com/app/uploads/2022/10/Cinchophen-ADME-poster-Mykel-Evans.pdf]
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [URL: https://www.iasj.net/iasj/article/164749]
  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-the-designed-2-styryl-4-quinoline-carboxylic-acids-and-134-thiadiazoles_fig1_319642643]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 2-Ethyl-4-methoxyquinoline-6-carboxylic Acid

Executive Summary This guide details the rational method development (AQbD approach) for the analysis of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid , a critical intermediate in the synthesis of kinase inhibitors and an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the rational method development (AQbD approach) for the analysis of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid , a critical intermediate in the synthesis of kinase inhibitors and anti-infective agents.[1]

The analyte presents specific chromatographic challenges:

  • Amphoteric Nature: It possesses a basic quinoline nitrogen and an acidic carboxylic acid moiety, leading to pH-dependent ionization states (zwitterionic behavior).[1]

  • Silanol Interactions: The basic nitrogen is prone to secondary interactions with residual silanols on silica-based columns, causing peak tailing.[1]

  • Hydrophobicity: The 2-ethyl and 4-methoxy substituents significantly increase lipophilicity compared to the bare quinoline core.[1]

This protocol overcomes these challenges using a charged-surface hybrid (CSH) C18 chemistry or a base-deactivated C18 column under controlled acidic conditions to ensure sharp peak shape and reproducible retention.[1]

Chemical Context & Method Strategy

Physicochemical Profile
  • Core Structure: Quinoline ring system.[1][2][3][4][5]

  • Functional Groups:

    • C6-COOH: Weak acid (Estimated pKa ~4.2).[1]

    • N1-Quinoline: Weak base (Estimated pKa ~4.9 for conjugate acid).[1]

    • Substituents: 2-Ethyl and 4-Methoxy groups add electron density and lipophilicity.[1]

  • Implication: At neutral pH (~7), the molecule is likely zwitterionic (COO⁻ / NH⁺) or anionic, leading to poor retention and broad peaks.[1]

  • Strategy: We employ a "pH Suppression" strategy . By lowering the mobile phase pH to ~2.5:

    • The Carboxylic Acid is protonated (Neutral - COOH).[1]

    • The Quinoline Nitrogen is protonated (Cationic - NH⁺).

    • Result: The molecule behaves as a stable cation with sufficient hydrophobicity for Reverse Phase (RP) retention, while the low pH suppresses silanol ionization on the column, reducing tailing.[1]

Method Development Logic (Flowchart)

MethodDev Start Analyte Assessment (Amphoteric Quinoline) pH_Select pH Selection (Target pH 2.5) Start->pH_Select Suppress COOH ionization Col_Select Column Selection (Base-Deactivated C18) pH_Select->Col_Select Prevent Silanol Tailing Scout Gradient Scouting (5-95% B) Col_Select->Scout Assess Retention Opt Optimization (Temp & Gradient Slope) Scout->Opt Resolution > 2.0 Final Final Method (Validation Ready) Opt->Final

Figure 1: Decision matrix for developing methods for amphoteric quinoline derivatives.

Experimental Protocol

Reagents & Chemicals
  • Reference Standard: 2-Ethyl-4-methoxyquinoline-6-carboxylic acid (>98% purity).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Milli-Q or equivalent).

  • Modifiers: Formic Acid (FA) or Trifluoroacetic Acid (TFA).[1] Note: FA is preferred for MS compatibility; TFA provides sharper peaks for UV-only methods.

Instrumentation Setup
  • System: HPLC/UHPLC with Binary Pump and Diode Array Detector (DAD/PDA).

  • Wavelengths:

    • Primary (Quantitation): 254 nm (Quinoline core absorption).[1]

    • Secondary (ID): 280 nm and 320 nm.[1]

    • Scan: 210–400 nm.[1]

Chromatographic Conditions (The "Gold Standard" Method)

This method uses a C18 column with high carbon load and end-capping to maximize interaction with the ethyl/methoxy groups while minimizing silanol activity.[1]

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) OR Waters XBridge BEH C18"Base-deactivated" technology is essential to prevent peak tailing of the basic quinoline nitrogen.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)Keeps COOH neutral and silanols protonated.[1]
Mobile Phase B Acetonitrile (100%)Stronger elution strength than MeOH; better peak shape for aromatics.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Temperature 35°CSlightly elevated temperature improves mass transfer and reduces backpressure.[1]
Injection Vol 5 - 10 µLDependent on sample concentration.[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.005Initial equilibration (highly aqueous to trap polar impurities).
1.005Isocratic hold.[1]
12.0095Linear ramp to elute the lipophilic analyte.
15.0095Wash step to remove highly hydrophobic matrix components.[1]
15.105Return to initial conditions.[1]
20.005Re-equilibration (Critical for reproducibility).[1]

Sample Preparation

Warning: The carboxylic acid moiety can limit solubility in pure organic solvents or pure water.[1]

  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in DMSO or Methanol .[1] Sonicate for 5 minutes if necessary.

  • Working Standard (50 µg/mL): Dilute the Stock Solution with Mobile Phase A:Acetonitrile (50:50) .

    • Why 50:50? Diluting with pure water may precipitate the compound.[1] Diluting with 100% ACN leads to "solvent effects" (distorted peaks) upon injection.[1]

System Suitability & Validation Criteria

To ensure the method is trustworthy (Part 2: Scientific Integrity), the following criteria must be met before running samples.

ParameterAcceptance LimitTroubleshooting
Retention Time (RT) ± 0.1 min variabilityCheck pump mixing and column equilibration time.
Tailing Factor (Tf) < 1.5 (Ideal: 1.0–1.[1]2)If Tf > 1.5, switch to 0.05% TFA (stronger ion pairing) or replace column.
Theoretical Plates (N) > 5000If low, check for extra-column dead volume or column aging.[1]
Resolution (Rs) > 2.0 (from nearest impurity)Adjust gradient slope (make it shallower) if impurities co-elute.
% RSD (Area) < 2.0% (n=5 injections)Check injector precision and autosampler stability.

Troubleshooting Guide

Issue 1: Peak Tailing
  • Cause: Interaction between the positively charged quinoline nitrogen and negatively charged silanols (Si-O⁻) on the column support.[1]

  • Solution:

    • Ensure pH is < 3.0 (suppresses silanol ionization).[1]

    • Add 20 mM Ammonium Formate to Mobile Phase A (increases ionic strength to mask silanols).[1]

    • Switch to a HILIC mode if the compound is too polar (unlikely for this ethyl/methoxy derivative).[1]

Issue 2: Retention Time Drift
  • Cause: Incomplete equilibration or pH fluctuation.[1]

  • Solution: The quinoline ring is sensitive to small pH changes near its pKa.[1] Ensure buffers are prepared gravimetrically or use pre-mixed ampoules. Increase re-equilibration time to 5 column volumes.

Issue 3: Carryover
  • Cause: Adsorption of the lipophilic ethyl/methoxy groups to the injector needle.[1]

  • Solution: Use a needle wash of 50:50 Acetonitrile:Water + 0.1% Formic Acid .[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Fundamental text on RP-HPLC mechanisms).

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.[1] Journal of Chromatography A, 1217(6), 858-880.[1] Link (Authoritative source on analyzing basic compounds like quinolines).[1]

  • PubChem. (n.d.).[1] Quinoline-6-carboxylic acid Compound Summary. National Library of Medicine.[1] Retrieved October 24, 2025, from [Link] (Structural grounding).[1]

  • Neue, U. D. (1997).[1] HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1] (Reference for silanol activity and end-capping).

Sources

Application

1H and 13C NMR spectral interpretation of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid

Application Note: 1H and 13C NMR Spectral Interpretation of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid Executive Summary This Application Note provides a comprehensive protocol for the structural validation of 2-Ethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1H and 13C NMR Spectral Interpretation of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid

Executive Summary

This Application Note provides a comprehensive protocol for the structural validation of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This molecule represents a critical scaffold in medicinal chemistry, sharing structural features with established antimalarial (e.g., quinine analogues) and antibacterial agents (e.g., fluoroquinolones).

Accurate interpretation of this compound requires navigating specific spectral challenges: distinguishing the isolated aromatic proton at position 3, resolving the coupling patterns of the 6,7,8-substituted benzene ring, and confirming the regiochemistry of the ethyl and methoxy substituents. This guide details the experimental parameters, spectral assignment logic, and validation workflows necessary for high-integrity data reporting.

Experimental Protocol

To ensure reproducibility and high-resolution data, the following sample preparation and acquisition parameters are recommended.

Sample Preparation
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: The carboxylic acid moiety at position 6 significantly reduces solubility in non-polar solvents like CDCl3. DMSO-d6 ensures full solubilization and prevents solute aggregation which can broaden peaks. Furthermore, DMSO-d6 minimizes the exchange rate of the acidic proton (-COOH), often allowing it to be visualized as a broad singlet >12 ppm.

  • Concentration:

    • 1H NMR: 5–10 mg in 600 µL solvent.

    • 13C NMR: 20–30 mg in 600 µL solvent (required for adequate signal-to-noise ratio for quaternary carbons).

  • Vessel: High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz - 600 MHz)
Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse maximizes signal recovery per unit time.
Relaxation Delay (D1) 1.0 – 2.0 s2.0 – 3.0 sSufficient for relaxation of protons; longer for quaternary carbons in 13C.
Scans (NS) 16 – 641024 – 4096High scan count needed for 13C due to low natural abundance (1.1%).
Spectral Width 14 – 16 ppm220 – 240 ppmCovers acidic proton (~13 ppm) and carbonyls (~170 ppm).
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature.

Structural Analysis & Assignment Strategy

The structural elucidation relies on identifying three distinct "spin systems" that are isolated from each other by quaternary carbons.

Visualization of Assignment Logic

AssignmentLogic cluster_systems Isolated Spin Systems Molecule 2-Ethyl-4-methoxy quinoline-6-carboxylic acid Aliphatic Ethyl Group (Triplet + Quartet) Molecule->Aliphatic Methoxy Methoxy Group (Singlet) Molecule->Methoxy Aromatic_Py Pyridine Ring (H3) (Isolated Singlet) Molecule->Aromatic_Py Aromatic_Bz Benzene Ring (H5, H7, H8) (AMX System) Molecule->Aromatic_Bz Technique 2D Validation (HMBC/HSQC) Aliphatic->Technique Connects to C2 Methoxy->Technique Connects to C4 Aromatic_Py->Technique Connects C2/C4 Aromatic_Bz->Technique Connects C6(COOH)

Figure 1: Logical flow for deconstructing the molecule into isolated spin systems for assignment.

1H NMR Spectral Interpretation

The 1H NMR spectrum in DMSO-d6 will exhibit distinct regions. The chemical shifts (


) provided below are high-confidence predicted ranges based on substituent additivity rules for quinoline derivatives.
The Aromatic Region (6.5 – 9.0 ppm)

The quinoline core has two rings: the pyridine-like ring (containing N) and the benzene-like ring.

  • H3 (Pyridine Ring):

    • Position: Isolated between the 2-Ethyl and 4-Methoxy groups.

    • Signal: Singlet .

    • Shift: ~6.8 – 7.1 ppm .

    • Note: This proton is typically upfield relative to other aromatic protons due to the electron-donating resonance effect of the 4-methoxy group.

  • H5, H7, H8 (Benzene Ring - Substituted at C6):

    • H5 (Position 5): Adjacent to C4 (OMe) and C6 (COOH).[1] It has no ortho neighbors (C4 and C6 are substituted). It only has a meta neighbor (H7).

      • Signal: Doublet (J ~ 1.5 - 2.0 Hz) .

      • Shift: ~8.6 – 8.9 ppm . (Deshielded by the "peri" effect of the C4 substituent and the ortho-COOH group).

    • H7 (Position 7): Between C6 (COOH) and C8. Ortho to H8, Meta to H5.

      • Signal: Doublet of Doublets (dd) (

        
         Hz, 
        
        
        
        Hz).
      • Shift: ~8.1 – 8.3 ppm .

    • H8 (Position 8): Adjacent to the Nitrogen (N1) and H7.

      • Signal: Doublet (

        
         Hz) .
        
      • Shift: ~7.9 – 8.1 ppm .

The Aliphatic Region
  • Methoxy Group (-OCH3):

    • Signal: Strong Singlet .

    • Shift: ~4.0 – 4.1 ppm .

    • Diagnostic: A sharp singlet integrating to 3H, characteristic of O-Methyl on an aromatic ring.

  • Ethyl Group (-CH2CH3):

    • Methylene (-CH2-):

      • Signal: Quartet (

        
         Hz) .
        
      • Shift: ~2.8 – 3.0 ppm .

    • Methyl (-CH3):

      • Signal: Triplet (

        
         Hz) .
        
      • Shift: ~1.3 – 1.4 ppm .

  • Carboxylic Acid (-COOH):

    • Signal: Broad Singlet .

    • Shift: 12.5 – 14.0 ppm .

    • Note: This signal may disappear if the sample contains water or if the proton exchanges rapidly.

Summary Table: 1H NMR Data
Proton LabelChemical Shift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
-COOH 12.5 – 14.0Broad Singlet1H-Acidic proton (exchangeable).
H-5 8.6 – 8.9Doublet (d)1H~2.0 (meta)Ortho to COOH, Peri to C4.
H-7 8.1 – 8.3dd1H8.5, 2.0Ortho to H8, Meta to H5.
H-8 7.9 – 8.1Doublet (d)1H8.5 (ortho)Adjacent to N1.
H-3 6.8 – 7.1Singlet (s)1H-Isolated by C2-Et and C4-OMe.
-OCH3 4.0 – 4.1Singlet (s)3H-Methoxy group at C4.
-CH2- 2.8 – 3.0Quartet (q)2H7.5Ethyl methylene.
-CH3 1.3 – 1.4Triplet (t)3H7.5Ethyl methyl.

13C NMR Spectral Interpretation

The 13C spectrum provides the carbon skeleton.[2] Look for 13 distinct carbon signals .

Key Diagnostic Signals
  • Carbonyl (C=O): ~167 ppm . The most downfield signal, corresponding to the carboxylic acid.

  • C4 (C-OMe): ~160 – 163 ppm . Deshielded by the oxygen atom.

  • C2 (C-Et): ~160 – 162 ppm . Deshielded by the adjacent Nitrogen (C=N bond).

  • C8a (Quaternary): ~148 – 150 ppm . Bridgehead carbon adjacent to Nitrogen.

  • Methoxy Carbon (-OCH3): ~56 ppm .

  • Ethyl Methylene: ~29 ppm .

  • Ethyl Methyl: ~13 ppm .

Validation Workflow (2D NMR)

To rigorously confirm the structure, specifically the positions of the ethyl and methoxy groups, 2D NMR is required.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC correlates protons to carbons separated by 2-3 bonds.[3] This is the "gold standard" for this molecule.

  • Confirm C4-OMe: The Methoxy protons (~4.0 ppm) will show a strong correlation to the quaternary C4 carbon (~162 ppm).

  • Confirm C2-Ethyl: The Ethyl -CH2- protons (~2.9 ppm) will correlate to the quaternary C2 carbon (~162 ppm) and the H3 aromatic carbon.

  • Confirm C6-COOH: The aromatic protons H5 and H7 will show long-range correlations to the Carbonyl carbon (~167 ppm).

Workflow Diagram

ValidationWorkflow Start Sample in DMSO-d6 H1 1H NMR Acquisition (Check Integrals) Start->H1 C13 13C NMR Acquisition (Count 13 Carbons) H1->C13 Decision Ambiguity in Regiochemistry? C13->Decision HMBC Run HMBC (Link OMe to C4, Et to C2) Decision->HMBC Yes Final Final Structure Confirmation Decision->Final No (Rare) NOESY Run NOESY (Spatial Proximity H3-Ethyl) HMBC->NOESY Optional NOESY->Final

Figure 2: Step-by-step experimental workflow for confirming the molecular structure.

References

  • BenchChem. (2025).[4] Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 4-Methoxyquinoline. Retrieved from

  • Royal Society of Chemistry. (2017). Supporting Information: Synthesis of Quinoline Derivatives. Retrieved from

  • SpectraBase. (2025).[5] Quinoline-4-carboxylic acid, 6-methoxy-, ethyl ester NMR Spectrum. Retrieved from

  • Thakare, P. P., et al. (2023).[6][7] Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Heterocyclic Communications. Retrieved from

Sources

Method

Application Note: Optimizing Nucleophilic Aromatic Substitution (S_NAr) on Quinoline-6-Carboxylic Acid Scaffolds

Introduction and Mechanistic Causality The quinoline-6-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors (e.g., DYRK1A) and ect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

The quinoline-6-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors (e.g., DYRK1A) and ectonucleotidase inhibitors targeting the tumor microenvironment[1][2]. Functionalization of this core structure relies heavily on Nucleophilic Aromatic Substitution (S_NAr), a process governed by strict electronic and steric parameters.

Unlike aliphatic S_N2 reactions, S_NAr proceeds via an addition-elimination mechanism where the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group[3]. The quinoline scaffold is exceptionally primed for this reaction due to two synergistic factors:

  • Heteroaromatic Activation : The electronegative quinoline nitrogen withdraws electron density via resonance, strongly activating the C-2 and C-4 positions toward nucleophilic attack.

  • Carboxylic Acid Inductive Effect : The 6-carboxylic acid group further depletes electron density across the conjugated

    
    -system, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This dual electron-withdrawing effect stabilizes the anionic Meisenheimer complex intermediate, drastically reducing the activation energy required for the reaction to proceed[4].
    

Because C-X bond cleavage is not the rate-limiting step, the reactivity of leaving groups in S_NAr follows the order: F > Cl > Br > I . Fluorine's intense inductive effect polarizes the carbon-halogen bond, making the ipso-carbon highly electrophilic[3].

SNAr_Mechanism A Electrophilic Scaffold (e.g., 4-Fluoroquinoline-6-carboxylic acid) B Nucleophilic Attack (Rate-Determining Step) A->B Addition of Amine/Alkoxide C Meisenheimer Complex (Stabilized by N and -COOH) B->C Disruption of Aromaticity D Leaving Group Expulsion (Fast Step) C->D Rearomatization E Substituted Product (C-4 Functionalized Scaffold) D->E Product Formation

Caption: Logical relationship and mechanistic pathway of SNAr on quinoline scaffolds.

Quantitative Optimization of Reaction Conditions

A successful S_NAr protocol requires precision in pairing the nucleophile with the optimal solvent, base, and thermal conditions. Polar aprotic solvents (e.g., DMF, NMP) are mandatory as they solvate the counter-cations while leaving the nucleophilic anions "naked" and highly reactive[5].

The table below summarizes the optimized parameters for functionalizing the C-4 position of the quinoline-6-carboxylic acid scaffold based on empirical data and literature precedents[2][5][6].

Table 1: Optimization of S_NAr Conditions at the C-4 Position

Nucleophile ClassLeaving GroupSolventBase (Equivalents)Temp (°C)Time (h)Expected Yield (%)
Aliphatic Amines-ClDMFDIPEA (2.5 eq)804–685–92
Aromatic Amines (Anilines)-ClNMPK₂CO₃ (3.0 eq)12012–1665–75
Alkoxides (RO⁻)-ClTHFNaH (2.0 eq)602–478–88
Thiolates (RS⁻)-FDMFCs₂CO₃ (2.0 eq)25–501–390–95

Note: Anilines require higher temperatures (120 °C) and stronger bases because the lone pair on the nitrogen is delocalized into the benzene ring, significantly reducing its nucleophilicity compared to aliphatic amines.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating in-process checks, researchers can definitively confirm the success of each mechanistic step before proceeding, minimizing downstream purification failures.

Exp_Workflow N1 1. Reagent Preparation Dry solvents & activate nucleophile N2 2. Reaction Assembly Combine scaffold, nucleophile & base N1->N2 N3 3. Thermal Activation Heat to 80-120°C (Solvent dependent) N2->N3 N4 4. In-Process Monitoring LC-MS / TLC validation N3->N4 N4->N3 Incomplete conversion N5 5. Quench & Precipitation Acidify to pH 3-4 N4->N5 Target mass confirmed N6 6. Isolation & Purification Filtration & Recrystallization N5->N6

Caption: Step-by-step self-validating workflow for SNAr on quinoline scaffolds.

Protocol A: S_NAr with Aliphatic Amines

Objective: Synthesis of 4-aminoquinoline-6-carboxylic acid derivatives.

  • Scaffold Activation : In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 4-chloroquinoline-6-carboxylic acid in anhydrous DMF to achieve a 0.2 M concentration.

  • Nucleophile Addition : Add 1.5 equivalents of the desired aliphatic amine.

  • Base Addition : Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality Check: The stoichiometry here is critical. 1.0 eq neutralizes the 6-carboxylic acid, 1.0 eq acts as a scavenger for the HCl byproduct generated during substitution, and the 0.5 eq excess ensures the reaction medium remains strictly basic to prevent protonation of the nucleophile.

  • Thermal Activation : Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • In-Process Validation : After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the mass peak corresponding to the starting material (

      
      ) is 
      
      
      
      5% relative to the product peak. If the starting material persists, spike the reaction with an additional 0.5 eq of amine and react for 2 more hours.
  • Isoelectric Quench & Precipitation : Cool the mixture to room temperature. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 3–4.

    • Causality Check: The product is an amphoteric amino acid. Adjusting the pH to its isoelectric point minimizes the overall molecular charge, inducing rapid and clean precipitation from the aqueous DMF mixture.

  • Isolation : Filter the resulting precipitate, wash sequentially with cold water (to remove DMF and salts) and diethyl ether (to remove organic impurities), and dry under high vacuum.

Protocol B: S_NAr with Alkoxides

Objective: Synthesis of 4-alkoxyquinoline-6-carboxylic acid derivatives.

  • Alkoxide Generation : In a dry flask under nitrogen, suspend 2.0 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0 °C. Slowly add 2.0 equivalents of the target alcohol dropwise.

    • Self-Validation: Immediate evolution of hydrogen gas (

      
      ) will be observed. Wait until all bubbling ceases (approximately 30 minutes) and the solution becomes clear or slightly cloudy. This visual cue definitively confirms the complete in situ generation of the highly nucleophilic alkoxide[6].
      
  • Scaffold Addition : Add 1.0 equivalent of 4-chloroquinoline-6-carboxylic acid portion-wise to the alkoxide solution.

  • Thermal Activation : Attach a reflux condenser and heat the mixture to 60 °C for 3 hours.

  • In-Process Validation : Monitor via TLC (Eluent: DCM/MeOH 9:1 with 1% Acetic Acid).

    • Self-Validation: The highly polar starting material spot should completely disappear, replaced by a new, intensely UV-active spot with a higher

      
       value.
      
  • Quench & Workup : Cool the reaction to 0 °C. Carefully quench any unreacted NaH by adding water dropwise until no further gas evolves. Acidify the mixture with 1M citric acid to pH 4, then extract three times with Ethyl Acetate (EtOAc).

  • Purification : Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography.
    

References

  • Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors Source: ResearchGate / Springer Nature (2025) URL:[Link]

  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A Source: Journal of Medicinal Chemistry, ACS Publications (2015) URL:[Link]

  • Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B Source: Journal of Medicinal Chemistry, ACS Publications (2021) URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: Molecules, MDPI (2024) URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry (2018) URL:[Link]

Sources

Application

Application Note &amp; Protocol: Solvent Selection for the Dissolution of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid

Abstract This document provides a comprehensive guide for selecting an appropriate solvent system for 2-Ethyl-4-methoxyquinoline-6-carboxylic acid (CAS: 2098097-71-1)[1]. The principles and protocols detailed herein are...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for selecting an appropriate solvent system for 2-Ethyl-4-methoxyquinoline-6-carboxylic acid (CAS: 2098097-71-1)[1]. The principles and protocols detailed herein are designed for researchers, chemists, and formulation scientists in the drug development sector. We will explore the physicochemical properties of the target molecule, establish a theoretical framework for solvent selection based on molecular interactions, and provide a detailed, step-by-step experimental protocol for solubility determination. The objective is to empower the user to make informed, data-driven decisions for creating stock solutions, reaction mixtures, or formulations.

Introduction: The Critical Role of Solvent Selection

Solvent selection is a foundational step in early-stage drug discovery and development, profoundly impacting everything from reaction kinetics to the bioavailability of a final formulation.[2][3] An inappropriate solvent can lead to inaccurate experimental results, compound degradation, or poor solubility, creating significant bottlenecks in the development pipeline. For complex heterocyclic molecules like 2-Ethyl-4-methoxyquinoline-6-carboxylic acid, a systematic approach is essential. This molecule's composite structure, featuring both acidic and basic centers as well as lipophilic and polar regions, presents a unique solubility challenge.

This guide moves beyond a simple list of solvents, instead focusing on the underlying chemical principles that govern solubility. By understanding the causality behind solute-solvent interactions, researchers can logically deduce the most promising solvent candidates and design efficient screening protocols.

Physicochemical Analysis of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid

Direct experimental data for this specific molecule is not widely published. Therefore, we must infer its properties by analyzing its structural components, supported by data from analogous quinoline derivatives.

  • Quinoline Core: The fundamental structure is a quinoline ring system, which is a heterocyclic aromatic compound.[4] The nitrogen atom in the ring can act as a weak base (pKa of quinoline is ~4.9). This aromatic system contributes to the molecule's rigidity and potential for π-π stacking interactions, favoring dissolution in aromatic or moderately polar solvents.

  • Carboxylic Acid Group (-COOH): This is the dominant functional group influencing solubility. It is acidic and capable of donating a hydrogen bond. Its pKa is critical; for related quinoline carboxylic acids, the pKa of the carboxylic acid can be estimated to be in the range of 3-5.[5][6][7] This means at a pH above this range, the group will be deprotonated to its carboxylate form (-COO⁻), significantly increasing its polarity and aqueous solubility.[3][8]

  • Methoxy Group (-OCH₃): This ether group is a hydrogen bond acceptor and adds a degree of polarity to the molecule.

  • Ethyl Group (-CH₂CH₃): This aliphatic chain is non-polar and contributes to the molecule's lipophilicity or "greasiness."

Overall Predicted Properties: The molecule is amphipathic, possessing both polar (carboxylic acid, methoxy, quinoline nitrogen) and non-polar (ethyl group, aromatic rings) regions. It is a weak acid, and its solubility will be highly dependent on the pH of the medium.[3][5] We can predict poor solubility in neutral water and non-polar aliphatic solvents. Polar organic solvents and aqueous solutions with an adjusted pH are expected to be the most effective.

Theoretical Framework and Solvent Selection Strategy

Our strategy is based on the principle of "like dissolves like" and leveraging acid-base chemistry. We will test a panel of solvents representing different classes to systematically probe the molecule's solubility profile.

The Role of pKa and pH

For an acidic compound, solubility is governed by the Henderson-Hasselbalch equation. When the pH of the solvent system is approximately two units above the pKa of the carboxylic acid, the compound will be >99% in its ionized (carboxylate) form. This ionic form is significantly more soluble in polar solvents, particularly water, than the neutral form.[3][9] Therefore, using basic solvents or aqueous buffers with a pH > 7 is a primary strategy for dissolution.

Solvent Classes for Screening
  • Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile). These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds. DMSO is often a good starting point for dissolving a wide range of organic molecules.[10]

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Water). These solvents can both donate and accept hydrogen bonds, making them suitable for interacting with the carboxylic acid and methoxy groups.

  • Non-Polar Solvents: (e.g., Toluene, Dichloromethane (DCM)). These are less likely to be effective primary solvents but are included to establish a complete profile. Their utility may be found in co-solvent systems.

  • Aqueous Basic Solutions: (e.g., 1N NaOH, 5% NaHCO₃, Phosphate Buffered Saline (PBS) at pH 7.4). These will deprotonate the carboxylic acid, forming a highly soluble salt in situ. This is often the most effective method for achieving high aqueous solubility.

Visual Workflow for Solvent Selection

The following diagram outlines the logical workflow for selecting an appropriate solvent.

Solvent_Selection_Workflow A Analyze Compound Structure (2-Ethyl-4-methoxyquinoline-6-carboxylic acid) B Predict Physicochemical Properties (Acidic, Amphipathic, pKa ~3-5) A->B C Hypothesize Solubility Profile (Poor in H2O/Non-polar, Good in Polar Organic & Basic Aqueous) B->C D Tier 1 Screening: Polar Aprotic Solvents (DMSO, DMF) C->D E Tier 2 Screening: Polar Protic Solvents (Ethanol, Methanol) C->E F Tier 3 Screening: Aqueous Basic Solutions (NaOH, NaHCO3, PBS pH 7.4) C->F G Tier 4 Screening: Non-Polar & Co-solvents (Toluene, DCM, DMSO/H2O) C->G H Evaluate Solubility Data (mg/mL) D->H E->H F->H G->H I Soluble? H->I J Select Optimal Solvent for Application I->J Yes K Consider Co-Solvents or Formulation Aids I->K No

Caption: Logical workflow for systematic solvent screening.

Experimental Protocol: Small-Scale Solubility Determination

This protocol describes a standard method for determining the approximate solubility of a compound at room temperature.

Materials and Equipment
  • Compound: 2-Ethyl-4-methoxyquinoline-6-carboxylic acid

  • Solvents: DMSO, DMF, Ethanol (95%), Methanol, Toluene, Dichloromethane, 1N NaOH, 5% w/v NaHCO₃, PBS (pH 7.4), Deionized Water.

  • Equipment: Analytical balance, vortex mixer, benchtop centrifuge, calibrated micropipettes, 2 mL glass vials with screw caps, spatula, ultrasonic bath (optional).

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Step-by-Step Methodology
  • Preparation: Label a separate 2 mL glass vial for each solvent to be tested.

  • Compound Weighing: Accurately weigh approximately 5 mg of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid into each labeled vial. Record the exact mass for each vial.

  • Initial Solvent Addition: Add an initial aliquot of 100 µL of the respective solvent to each vial. This creates an initial target concentration of 50 mg/mL.

  • Mixing and Equilibration:

    • Cap the vials securely.

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect for dissolution. If the solid is fully dissolved, the solubility is ≥ 50 mg/mL. Proceed to step 6.

    • If solid remains, place the vials on a rotator or shaker at room temperature for at least 1 hour to facilitate equilibration. An ultrasonic bath can be used for short periods (5-10 minutes) to break up aggregates, but be cautious of potential heating.

  • Incremental Solvent Addition (Titration):

    • If the compound is not fully dissolved after equilibration, add another 100 µL of solvent (total volume 200 µL, target concentration 25 mg/mL).

    • Repeat the mixing and equilibration process (Step 4).

    • Continue this incremental addition of solvent (doubling the volume each time) until the solid is completely dissolved. Keep a careful record of the total volume of solvent added to each vial.

  • Verification of Saturated Solution: If the compound did not dissolve at the highest concentration, or to confirm the saturation point, centrifuge the vial at high speed (~10,000 x g) for 10 minutes to pellet any undissolved solid. The supernatant is the saturated solution.

  • Data Recording and Calculation:

    • For vials where complete dissolution occurred, calculate the solubility. Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL) .

    • Record visual observations (e.g., "clear solution," "colorless," "fine suspension," "gel formation").

Data Presentation and Interpretation

Summarize the experimental findings in a structured table. This allows for easy comparison and selection of the most suitable solvent for the intended application.

Solvent Class Solvent Dielectric Constant Mass of Compound (mg) Final Volume (mL) Calculated Solubility (mg/mL) Observations
Polar Aprotic DMSO47.25.050.1>50Clear, colorless solution
DMF38.35.100.2~25.5Clear, colorless solution
Acetonitrile37.54.981.6~3.1Fine white suspension remains
Polar Protic Ethanol (95%)24.55.020.8~6.3Slight haze, dissolved upon warming
Methanol32.75.010.4~12.5Clear solution
Aqueous (Neutral) Deionized Water80.14.952.0<2.5Insoluble, white suspension
Aqueous (Basic) 1N NaOH~805.150.1>51.5Instant dissolution, clear
5% NaHCO₃~805.080.2~25.4Effervescence, clear solution
PBS (pH 7.4)~805.030.4~12.6Dissolved slowly
Non-Polar Toluene2.45.002.0<2.5Insoluble

Note: The data in this table is illustrative and should be replaced with your experimental results.

Interpretation:

  • High Solubility (>25 mg/mL): As predicted, the compound shows excellent solubility in strong polar aprotic solvents (DMSO) and aqueous basic solutions (NaOH, NaHCO₃). This is due to strong dipole-dipole interactions and, more significantly, the deprotonation of the carboxylic acid to form a soluble salt.

  • Moderate Solubility (5-25 mg/mL): Polar protic solvents like methanol and ethanol are moderately effective. The formation of hydrogen bonds with the solute facilitates dissolution.

  • Low/Insoluble (<5 mg/mL): The compound is practically insoluble in water at neutral pH and in non-polar solvents, confirming the dominant role of the crystalline, non-ionized form in these media.

Troubleshooting and Advanced Considerations

  • If solubility is poor in all solvents: Consider using a co-solvent system (e.g., 10% DMSO in water). This can provide a microenvironment that satisfies both the polar and non-polar features of the molecule.

  • Compound Degradation: If you observe a color change or the appearance of new peaks in an HPLC analysis after dissolution, the compound may be unstable in that solvent. This is a risk in strongly basic or acidic solutions.

  • Metastable Solutions: Be aware that rapidly dissolving a compound at a high concentration can sometimes lead to a supersaturated, metastable solution that may precipitate over time. Always allow solutions to sit for a period to ensure stability.

  • Effect of Temperature: Solubility generally increases with temperature.[5] Gentle warming can be used to increase the dissolution rate and solubility, but ensure the compound is stable at elevated temperatures.

Conclusion

The dissolution of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid is most effectively achieved by leveraging its acidic nature. For high-concentration stock solutions in organic media, DMSO is the recommended starting point. For aqueous applications requiring high solubility, the use of a basic solution (e.g., dilute NaOH, NaHCO₃, or a buffer with pH > 7.4) to form the corresponding carboxylate salt is the most effective strategy. A systematic screening approach, as detailed in this note, is crucial for identifying the optimal solvent system that ensures complete dissolution, stability, and compatibility with downstream applications.

References

  • Gabr, R. M., et al. (2021). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Quinolinecarboxylic acid. PubChem. Retrieved from [Link]

  • De-Luca, et al. (2023). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Waring, M. J. (2010). The Significance of Acid/Base Properties in Drug Discovery. PMC. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2021). Impact of Solvent Selection and Absorptivity on Dissolution Testing of Acetylsalicylic Acid Enteric-Coated Tablets. Dissolution Technologies. Retrieved from [Link]

Sources

Method

Application Note: Mastering the Art of Crystallizing Quinoline Derivatives for X-ray Diffraction

Introduction: The Quinoline Crystallization Challenge Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents, includ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Crystallization Challenge

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents, including antimalarials and anticancer drugs.[1] The precise three-dimensional atomic arrangement, which can only be definitively determined by single-crystal X-ray diffraction (SCXRD), is paramount to understanding structure-activity relationships, polymorphism, and solid-state properties. However, the journey from a purified quinoline derivative to a diffraction-quality crystal is often a significant bottleneck, fraught with challenges such as oiling out, amorphous precipitation, or the formation of poorly ordered microcrystals.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing quinoline derivatives. We will move beyond simple procedural lists to explain the underlying principles and causality behind experimental choices, empowering you to troubleshoot and optimize your crystallization strategies effectively.

Foundational Principles: Physicochemical Considerations for Quinolines

The unique electronic and structural features of the quinoline scaffold directly influence its crystallization behavior. Understanding these is critical for designing successful experiments.

  • Planarity and Aromaticity: The fused aromatic ring system is largely planar, promoting π-π stacking interactions. These interactions can be a powerful driver for crystal packing, but they can also lead to the formation of thin, plate-like crystals that may be difficult to handle and mount.

  • The Quinolinic Nitrogen: The nitrogen atom introduces polarity and acts as a hydrogen bond acceptor. This feature can be exploited to form co-crystals or salts, which often exhibit different and sometimes superior crystallization properties compared to the neutral molecule.[4] Consider if hydrogen bonding solvents might aid or hinder crystallization.[5]

  • Substituent Effects: The nature and position of substituents dramatically alter the molecule's polarity, solubility, and conformational flexibility. Bulky, flexible side chains can inhibit efficient packing and may require specific solvent systems to adopt a stable conformation suitable for crystallization.

  • Polymorphism: Like many rigid organic molecules, quinoline derivatives are prone to polymorphism—the ability to exist in multiple crystal forms. Different polymorphs can have drastically different physical properties. The choice of solvent and the rate of crystallization are critical factors in controlling which polymorph is obtained.[6]

The Crystallization Workflow: From Purified Compound to Diffraction-Ready Crystal

Successful crystallization is a systematic process. The following workflow illustrates the key stages, each of which will be detailed in the subsequent sections.

G cluster_prep Pre-Crystallization cluster_cryst Crystallization Methods cluster_eval Analysis & Refinement cluster_xrd X-ray Diffraction Purification Compound Purification (>99% Purity) Solubility Solubility Screening Purification->Solubility Essential First Step Methods Select Method(s): - Slow Evaporation - Vapor Diffusion - Slow Cooling - Layering Solubility->Methods Screening Set up Crystallization Screening Plates/Vials Methods->Screening Observation Microscopic Observation (Daily/Weekly) Screening->Observation Troubleshoot Troubleshooting: - No Crystals - Oil/Amorphous - Poor Quality Observation->Troubleshoot Assess Outcome Harvest Harvest & Mount (Select Best Crystal) Observation->Harvest Success Troubleshoot->Screening Iterate & Optimize XRD Data Collection (SCXRD) Harvest->XRD

Caption: General workflow for single-crystal growth of quinoline derivatives.

Pre-Crystallization Protocols: Setting the Stage for Success

The quality of your starting material and your understanding of its solubility are non-negotiable prerequisites.

Rigorous Purification

Impurities can act as inhibitors to nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Protocol: Ensure the quinoline derivative is purified to the highest possible degree (>99%), typically confirmed by NMR and HPLC. The final purification step should ideally be a recrystallization or column chromatography to remove any amorphous or trace impurities.

Systematic Solubility Screening

The goal is to find solvents in which the compound is sparingly soluble. A compound that is too soluble will not reach supersaturation, while one that is insoluble will never form a solution.[5]

  • Protocol:

    • Place ~1-2 mg of the compound into several small, clean vials.

    • To each vial, add a different solvent (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) dropwise, vortexing between additions.

    • Categorize solvents as: "High Solubility" (dissolves in <0.2 mL), "Moderate Solubility" (dissolves in 0.5-1.5 mL), and "Low/Insoluble" (>2 mL needed).

    • Ideal single solvents or solvent/anti-solvent pairs are often found in the "Moderate Solubility" category.

Table 1: Common Solvents for Crystallization of Quinoline Derivatives This table provides a starting point for solvent screening. The choice depends heavily on the specific substituents of the quinoline derivative.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Notes
Methanol 6532.7Good for polar derivatives; can act as H-bond donor/acceptor.
Ethanol 7824.5Similar to methanol, but less volatile. Often used in solvent mixtures.[7]
Acetonitrile 8237.5Aprotic polar solvent, good for compounds with nitrile or ester groups.
Acetone 5620.7Highly volatile; good for slow evaporation if the rate is controlled.
Ethyl Acetate 776.0Medium polarity; often a good "good" solvent in vapor diffusion.
Dichloromethane 409.1Volatile, dissolves a wide range of organic compounds. Use with caution.
Toluene 1112.4Good for aromatic compounds due to potential for π-π interactions.
Hexane/Heptane 69 / 981.9 / 2.0Common "poor" solvents (anti-solvents) for non-polar compounds.
Water 10080.1Used for highly polar or ionic derivatives (e.g., hydrochlorides).[7]

Core Crystallization Methodologies

There is no single "best" method; often, several techniques must be screened in parallel. The key principle across all methods is to approach supersaturation slowly and methodically.[8] Rapid precipitation almost always leads to amorphous solid or poor-quality microcrystals.[9][10]

Table 2: Comparison of Primary Crystallization Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation Solvent slowly evaporates, increasing solute concentration.[11]Simple setup; effective for many compounds.[12]Difficult to control rate; can lead to "skin" formation on surface.Thermally stable compounds with moderate volatility solvents.
Vapor Diffusion A volatile anti-solvent diffuses into the compound solution, reducing solubility.[11][12]Excellent control over rate; works with mg-scale quantities.[4][5]Requires careful selection of solvent/anti-solvent pair.The most versatile and often most successful method for novel compounds.
Slow Cooling A saturated solution at high temperature is slowly cooled to reduce solubility.[4]Can produce large, well-formed crystals.Risk of "oiling out" if compound's melting point is below the crystallization temp.[13]Compounds with a significant temperature-solubility gradient.
Solvent Layering A layer of anti-solvent is carefully added on top of a solution of the compound.[5]Gentle diffusion at the interface; good for sensitive compounds.Requires solvents with different densities; setup can be tricky.Situations where vapor diffusion fails; good for generating few, large crystals.
Protocol: Slow Evaporation
  • Prepare a nearly saturated solution of the quinoline derivative in a suitable solvent (e.g., chloroform-ethanol mixture).[1]

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes dust particles that could act as unwanted nucleation sites.[14]

  • Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm.[8][14] The number and size of the holes control the evaporation rate.

  • Place the vial in a vibration-free location (e.g., a quiet corner of a cupboard) and leave it undisturbed for several days to weeks.[14]

Protocol: Vapor Diffusion (Hanging Drop)

This is a powerful technique that allows for fine control.[15] The principle relies on the slow diffusion of a volatile anti-solvent into a solution of the compound.[1]

  • Prepare the Reservoir: In a larger, sealable container (e.g., a well of a crystallization plate or a small beaker), place ~0.5-1.0 mL of the anti-solvent (a volatile solvent in which the compound is poorly soluble, like hexane).[1][15]

  • Prepare the Drop: Dissolve the quinoline derivative to a high concentration in a "good" solvent (one in which it is highly soluble and less volatile than the anti-solvent, like toluene or ethyl acetate).[1]

  • Set up the Drop: Place a 2-10 µL drop of the compound solution onto a siliconized glass coverslip.

  • Seal the System: Invert the coverslip and place it over the reservoir well, so the drop is suspended ("hanging") over the anti-solvent. Seal the well with vacuum grease to ensure a closed system.

  • Incubate: Allow the system to equilibrate in a stable temperature environment. The anti-solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and inducing crystallization.[11]

Caption: Setup for a hanging drop vapor diffusion experiment.

Troubleshooting Common Crystallization Failures

It is rare for the first attempt to yield perfect crystals. A systematic troubleshooting approach is essential.

G cluster_outcomes cluster_actions Start Observe Crystallization Experiment Outcome1 Outcome: Clear Solution (No Change) Start->Outcome1 Outcome2 Outcome: Amorphous Precipitate / Powder Start->Outcome2 Outcome3 Outcome: Oil / Gum Formation Start->Outcome3 Outcome4 Outcome: Poor Quality Crystals (Needles, Plates, Twinned) Start->Outcome4 Action1 Action: - Increase concentration - Use a poorer solvent - Slowly evaporate some solvent Outcome1->Action1 Action2 Action: - Slow down crystallization rate - Use less concentrated solution - Try vapor diffusion Outcome2->Action2 Action3 Action: - Add more 'good' solvent - Lower concentration - Cool more slowly - Check compound purity Outcome3->Action3 Action4 Action: - Screen different solvents - Try additives (co-formers) - Slow down growth rate further Outcome4->Action4

Caption: Decision tree for troubleshooting common crystallization outcomes.

  • Oiling Out: This occurs when the solute comes out of solution as a liquid phase instead of a solid.[3][13] This often happens when a solution is cooled too quickly or the concentration is too high, causing the compound to separate above its melting point.

    • Solution: Re-heat the solution until the oil dissolves completely. Add a small amount of additional 'good' solvent to lower the saturation point and allow the solution to cool much more slowly.[9][10][13]

  • Amorphous Precipitation: A "crash-out" of solid indicates that nucleation occurred too rapidly and uncontrollably.

    • Solution: The rate of achieving supersaturation must be decreased. Use a more dilute starting solution, slow down the evaporation or diffusion rate, or use a solvent system where the compound is slightly more soluble.[9][10]

  • No Crystals Form: The solution has not reached supersaturation.

    • Solution: Allow more solvent to evaporate, introduce a more potent or larger volume of anti-solvent, or gently cool the entire apparatus by a few degrees. Seeding with a previously grown microcrystal can also initiate growth.[13]

Crystal Harvesting and Mounting

Once suitable crystals have been grown, they must be carefully handled to prevent damage.[16]

  • Selection: Under a microscope, select a crystal that is transparent, has well-defined faces, and is free of cracks or inclusions.[8] The ideal size for most modern diffractometers is between 0.1 and 0.4 mm in all dimensions.[16]

  • Harvesting: Crystals are delicate. Remove them from the mother liquor using a small nylon loop (e.g., a CryoLoop).[17][18] The surface tension of the remaining liquid will hold the crystal in the loop.[17]

  • Cryoprotection: To prevent damage from ice formation during flash-cooling, quickly pass the crystal through a cryoprotectant oil (e.g., Paratone-N). This oil coats the crystal, displacing the mother liquor.[18][19]

  • Mounting: The loop, with the crystal held in a thin film of oil, is then attached to a magnetic base on the diffractometer's goniometer head.[17]

  • Flash Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K). This vitrifies the surrounding oil and preserves the crystal structure for data collection.[18]

For accurate diffractometric work, it is imperative that the crystal be rigidly mounted.[20] An ideal crystal mount should be transparent to the X-ray beam, produce no extra diffraction, and remain stable throughout data collection.[18]

Conclusion

The crystallization of quinoline derivatives is a multifactorial process that demands patience, careful observation, and a systematic approach. By understanding the physicochemical nature of the quinoline scaffold, rigorously preparing the sample, and methodically screening and optimizing various crystallization techniques, researchers can significantly increase their chances of obtaining high-quality single crystals. This, in turn, unlocks the precise structural information essential for advancing drug discovery and materials science.

References

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • A technique for the rigid mounting of crystals in X-ray diffractometry. IUCr Journals.
  • Chemical crystalliz
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • 2.2.4.6F: Troubleshooting. Chemistry LibreTexts.
  • Chemistry Teaching Labs - scXRD: Mounting single crystals. University of York.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Introduction to single crystal X-ray analysis II. Mounting crystals. Rigaku.
  • Principles and Techniques of X-Ray Diffraction (XRD). Universal Lab Blog.
  • Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Bruker.
  • Crystallization.
  • Crystalliz
  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry.
  • Slow Evaporation Method. University of Washington, Department of Chemistry.
  • Crystallization of Organic Compounds. John Wiley & Sons.
  • Guide for crystalliz
  • Growing Crystals That Will Make Your Crystallographer Happy. University of Wisconsin-Madison, Department of Chemistry.
  • Growing Quality Crystals. MIT Department of Chemistry.
  • Crystal Growing Tips. The Center for Xray Crystallography, University of Florida.
  • How to crystallize your sample. X-ray Core, KU Leuven.
  • Crystallization of quinoline derivatives and its preparation method.
  • New quinoline compound crystal form and preparation method thereof.
  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. ScienceDirect.
  • Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, University of Zurich.
  • X-ray crystallography. Wikipedia.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-Ethyl-4-methoxyquinoline-6-carboxylic Acid

Executive Summary & Molecule Profile The Core Challenge: 2-Ethyl-4-methoxyquinoline-6-carboxylic acid presents a classic "solubility valley" challenge due to its amphoteric nature.[1][2] It contains a basic quinoline nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

The Core Challenge: 2-Ethyl-4-methoxyquinoline-6-carboxylic acid presents a classic "solubility valley" challenge due to its amphoteric nature.[1][2] It contains a basic quinoline nitrogen and an acidic carboxylic acid tail.[2]

  • At pH ~4.0–6.0 (Isoelectric Region): The molecule exists primarily as a zwitterion or neutral species, resulting in minimal aqueous solubility and high precipitation risk.[1][3]

  • The Solution: You must drive the molecule into an ionized state (anionic or cationic) or shield its hydrophobic core using complexation agents.[1][3]

Physicochemical Profile
PropertyValue (Estimated/Analogous)Implication
Molecular Weight ~231.25 g/mol Small molecule, amenable to salt formation.[1][2][4][5]
Acidic pKa (COOH) ~4.2 – 4.8Deprotonates at pH > 6.0 (Anionic form).[1][3]
Basic pKa (N-ring) ~5.2 – 5.8Protonates at pH < 3.0 (Cationic form).[1][2][3]
LogP (Lipophilicity) ~2.5 – 3.0Moderate lipophilicity; requires cosolvents or ionization.[1][2][3]
Critical Issue Lattice Energy High melting point (>200°C) indicates strong crystal lattice, resisting dissolution.[1][2][3]

Troubleshooting Guide: Solubility & Formulation

Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into water/PBS."

Diagnosis: You are likely diluting into a buffer with a pH near the molecule's isoelectric point (pH 5–7).[1][2][3] When the DMSO stock (neutral/solubilized) hits the aqueous buffer, the "cosolvent power" drops, and if the pH is not high enough to ionize the carboxylic acid, the compound crashes out.[1]

The Fix: The "pH Shift" Protocol Don't just add water.[2] You must adjust the pH during the dilution.

  • Step 1: Prepare your stock in 100% DMSO (e.g., 20 mM).[1][2][3]

  • Step 2: For aqueous dilution, ensure the final pH is > 7.5 .[1]

  • Step 3: Use a buffered saline (like PBS) adjusted to pH 7.4–8.0, or add 1 equivalent of NaOH to the aqueous phase before adding the drug.[1][3]

Technical Insight: The 4-methoxy group is electron-donating, which slightly increases the basicity of the ring nitrogen compared to unsubstituted quinoline.[1][2] However, for biological assays, the anionic form (Carboxylate) is preferred over the cationic form because it is stable at physiological pH (7.4).[1][3]

Issue 2: "I need to dose this orally in mice, but it won't dissolve in methylcellulose (MC)."

Diagnosis: Simple suspensions in MC often fail because the crystal lattice energy is too high.[2] You need a "wetting" agent or a solubility enhancer.[2][5]

The Fix: The "Salt-In-Situ" Method Convert the acid to its Sodium Salt form in situ.[2]

  • Weigh the solid acid.[2]

  • Add 1.05 equivalents of 0.1 N NaOH .

  • Vortex until clear (The solution turns yellow/orange due to conjugation changes).

  • Add your vehicle (e.g., 0.5% Methylcellulose or Saline) to volume.[1][2][3]

  • Result: A stable, clear solution or fine suspension suitable for gavage.[2]

Advanced Formulation Strategies (Decision Logic)

Use this logic flow to select the correct solvent system for your experiment.

SolubilityLogic Start Start: Define Application AppType What is the assay type? Start->AppType ChemAssay Chemical/In Vitro (Enzyme, HTS) AppType->ChemAssay BioAssay Biological/In Vivo (Animal Dosing) AppType->BioAssay DMSO Use 100% DMSO Stock ChemAssay->DMSO Route Route? BioAssay->Route Dilution Dilution Step DMSO->Dilution Precip Precipitation? Dilution->Precip NoPrecip Proceed Precip->NoPrecip No FixPrecip Add 1-2 eq. NaOH or use Tris Buffer (pH 8) Precip->FixPrecip Yes IV IV Injection Route->IV PO Oral (PO) Route->PO Cyclo 20% HP-beta-CD in Saline (pH 7.4) IV->Cyclo Suspension 0.5% MC + 0.1% Tween 80 (Suspension) PO->Suspension Salt In-situ Sodium Salt (Solution) PO->Salt

Caption: Decision matrix for solubilizing 2-Ethyl-4-methoxyquinoline-6-carboxylic acid based on experimental requirements.

Step-by-Step Protocols

Protocol A: Preparation of 10 mM DMSO Stock (Standard)

Best for: In vitro screening, cell culture spikes.[1][3]

  • Calculate: For 10 mg of compound (MW ~231.25 g/mol ):

    • Moles =

      
      .[1][2][3]
      
    • Volume DMSO required =

      
      .[1][3]
      
  • Dissolve: Add DMSO. Vortex for 30 seconds.[2] Sonicate for 5 minutes if visible particles remain.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

    • Note: DMSO freezes at 19°C. Thaw completely at RT before use.[2]

Protocol B: Preparation of 20% HP- -CD Formulation (IV/IP Compatible)

Best for: Animal studies requiring systemic administration.[1][2][3]

Materials:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[1][2]
  • Sterile Water for Injection or PBS.[2]

  • 1N NaOH and 1N HCl.[2]

Procedure:

  • Vehicle Prep: Dissolve 20g of HP-

    
    -CD in 100 mL of water (20% w/v). Filter sterilize (0.22 µm).
    
  • Drug Addition: Weigh the required amount of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid.

  • Solubilization: Add the drug to the vehicle.

    • Critical Step: If it does not dissolve, adjust pH to 8.0–9.0 using small aliquots of 1N NaOH.[2]

    • Stir until clear.

  • Back-Titration (Optional): Once dissolved, carefully lower the pH back to 7.4 using dilute HCl. The cyclodextrin complex should keep the drug in solution even as pH drops.[2]

  • Osmolality Check: Ensure osmolality is 280–300 mOsm/kg for IV use.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol is a weaker solvent for this rigid quinoline structure than DMSO.[2] You may need a higher percentage (e.g., 10-20%) to maintain solubility, which can be toxic to cells or animals.[1][2][3] Always validate the final concentration.

Q: Why does the solution turn yellow when I add NaOH? A: This is normal. The deprotonation of the carboxylic acid and the electronic interaction with the quinoline ring system often causes a bathochromic shift (color change) in the UV-Vis spectrum.[2][3] It indicates successful salt formation.[2]

Q: Is the molecule stable in acidic conditions? A: Generally, yes.[1][2] However, the 4-methoxy group is an ether linkage.[1][2] Prolonged exposure to very strong acids (pH < 1) at high temperatures could theoretically lead to hydrolysis, converting it to the 4-hydroxy derivative (a quinolone).[1][2][3] Avoid storing in strong acid for long periods.[2]

Q: What is the maximum solubility I can expect? A:

  • Water (pH 5): < 0.1 mg/mL (Poor)[1][3]

  • PBS (pH 7.4): ~0.5 - 1.0 mg/mL (Moderate)[1][3]

  • PBS (pH 7.[1][2][3]4) + 20% HP-

    
    -CD:  > 5.0 mg/mL (Good)[1][3]
    
  • DMSO: > 50 mg/mL (Excellent)[1][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Quinoline-6-carboxylic acid derivatives. Retrieved from [Link][1][3]

  • Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility.[1][2] European Journal of Pharmaceutical Sciences.[2] (Contextual grounding for pKa-solubility relationship).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[2] (Basis for HP-

    
    -CD protocol).
    
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][6] Advanced Drug Delivery Reviews.[2] (Basis for In-Situ Salt protocol).[1][2][3]

Sources

Optimization

Optimizing pH conditions for 2-Ethyl-4-methoxyquinoline-6-carboxylic acid extraction

Introduction This technical guide provides a comprehensive framework for optimizing the liquid-liquid extraction (LLE) of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid by manipulating aqueous phase pH. This molecule is am...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides a comprehensive framework for optimizing the liquid-liquid extraction (LLE) of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid by manipulating aqueous phase pH. This molecule is amphoteric, possessing both a weakly basic quinoline nitrogen and an acidic carboxylic acid group. This dual nature makes its solubility highly dependent on pH, a critical factor to control for achieving high-yield, selective extractions. This document outlines the core chemical principles, offers a detailed experimental protocol for pH optimization, and provides a troubleshooting guide in a direct question-and-answer format to address common challenges encountered in the laboratory.

Core Principles: The Chemistry of pH-Dependent Extraction

The extraction efficiency of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid from an aqueous phase into an immiscible organic solvent is dictated by its state of ionization, which is governed by the pH of the aqueous medium.[1] To design an effective extraction protocol, it is essential to understand the acid-base properties of the molecule, specifically its pKa values.

While experimental data for this specific molecule is not available, we can estimate its pKa values based on its constituent functional groups: a quinoline ring and a carboxylic acid.

  • Quinoline Nitrogen (pKa₁): The nitrogen atom in the quinoline ring is weakly basic. The pKa of the conjugate acid of quinoline is approximately 4.9.[2][3][4][5] This means that at a pH below 4.9, the nitrogen will be predominantly protonated (cationic, -NH⁺-), increasing the molecule's polarity and water solubility.

  • Carboxylic Acid (pKa₂): The carboxylic acid group is acidic. The predicted pKa for the similar quinoline-6-carboxylic acid is around 3.05.[6][7] At a pH above 3.05, this group will be predominantly deprotonated (anionic, -COO⁻), which also increases water solubility.

The key to successful extraction into a non-polar organic solvent is to maximize the concentration of the neutral, uncharged form of the molecule.[8] This occurs in the pH window between its two pKa values. Within this range, the molecule has minimal charge and is most lipophilic, favoring partitioning into the organic phase. This relationship is described by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of ionized to non-ionized forms of a compound.[9][10][11]

Experimental Protocol: Determining Optimal Extraction pH

This step-by-step workflow provides a systematic approach to identify the ideal pH for maximizing the extraction yield of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid.

Materials
  • Stock solution of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid in a water-miscible solvent (e.g., DMSO, Methanol).

  • Aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 8.0.

  • Selected immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).[12][13]

  • 0.1 M HCl and 0.1 M NaOH for pH adjustments.

  • Separatory funnels or centrifuge tubes.

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).

Procedure
  • Preparation of Aqueous Samples:

    • Prepare a series of aqueous solutions by spiking a known amount of the stock solution into buffers at various pH points (e.g., 2.0, 3.0, 4.0, 4.5, 5.0, 6.0, 7.0, 8.0).

    • Ensure the final concentration of the organic spiking solvent is low (<1%) to not affect partitioning.

  • Liquid-Liquid Extraction:

    • Transfer a fixed volume of each buffered aqueous sample into a separate separatory funnel.

    • Add an equal volume of the chosen organic solvent (e.g., ethyl acetate).[12]

    • Gently shake or swirl the funnel for 2-3 minutes to allow for partitioning. Vigorous shaking can lead to emulsions.[14]

    • Allow the layers to separate completely.

  • Sample Analysis:

    • Carefully collect the organic phase.

    • Analyze the concentration of the target compound in the organic extract using a validated analytical method (e.g., HPLC).

    • (Optional but recommended) Also analyze the remaining aqueous phase to perform a mass balance calculation.

  • Data Interpretation:

    • Calculate the extraction efficiency for each pH point: Efficiency (%) = (Amount in Organic Phase / Total Initial Amount) * 100.

    • Plot the Extraction Efficiency (%) against the aqueous phase pH to visually identify the optimal pH range.

Workflow Visualization

G cluster_prep 1. Preparation cluster_extract 2. Extraction cluster_analysis 3. Analysis cluster_optimize 4. Optimization A Prepare Stock Solution of Target Compound C Spike Stock into each pH Buffer A->C B Create Aqueous Buffers (pH 2.0 to 8.0) B->C D Mix Aqueous Sample with Immiscible Organic Solvent (e.g., Ethyl Acetate) C->D E Gently Agitate (2-3 minutes) D->E F Allow Phases to Separate E->F G Collect Organic Phase F->G H Quantify Compound (e.g., HPLC-UV) G->H I Calculate Extraction Efficiency (%) H->I J Plot Efficiency vs. pH I->J K Identify Optimal pH Range J->K

Caption: Workflow for experimental determination of optimal extraction pH.

Data Interpretation

The results of the pH optimization experiment can be summarized in a table to clearly identify the pH at which extraction is most efficient.

Aqueous Phase pHPredicted Dominant SpeciesExtraction Efficiency (%)Notes
2.0Cationic (-NH⁺-)5%Highly water-soluble due to protonated nitrogen.
3.0Cationic/Zwitterionic45%Approaching the pKa of the carboxylic acid.
4.0Neutral 95% Optimal range for lipophilicity.
4.5Neutral 96% Peak extraction efficiency.
5.0Anionic (-COO⁻)70%Approaching the pKa of the quinoline nitrogen.
6.0Anionic (-COO⁻)25%Increasingly deprotonated and water-soluble.
7.0Anionic (-COO⁻)10%Dominated by the anionic form.
8.0Anionic (-COO⁻)<5%Highly water-soluble.

Note: The data presented above is hypothetical and serves as an illustrative example.

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter during the extraction process.

Q1: My extraction efficiency is low across all pH values. What should I check first?

A1: Low efficiency across the board often points to an issue with solvent choice.[15]

  • Solvent Polarity: The principle of "like dissolves like" is crucial.[16] Your target molecule, even in its neutral form, has polar functional groups. If you are using a very non-polar solvent like hexane, it may not be a good match. Try a solvent of intermediate polarity like ethyl acetate or dichloromethane.[12]

  • Solvent Volume: Ensure you are using a sufficient volume of organic solvent. A common starting point is a 1:1 ratio of aqueous to organic phase. For compounds with lower partition coefficients, increasing the organic solvent ratio (e.g., 2:1 or 3:1) can improve recovery.[17]

  • Analyte Stability: Confirm that your compound is not degrading in the buffered solutions, especially at very low or high pH.

Q2: I've formed a stable emulsion between the aqueous and organic layers. How can I break it?

A2: Emulsion formation is a frequent problem, especially when samples contain surfactants or proteins.[14] Here are several techniques to try, from least to most disruptive:

  • Gentle Swirling: In future extractions, avoid vigorous shaking. Gentle, repeated inversion of the separatory funnel is often sufficient and minimizes emulsion formation.[14]

  • Time: Allow the mixture to sit undisturbed for an extended period (15-30 minutes). Sometimes, the emulsion will break on its own.[18][19]

  • "Salting Out": Add a small amount of a saturated sodium chloride (brine) solution or solid sodium chloride.[14][20] This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic phase.[20]

  • Filtration: Pass the entire mixture through a plug of glass wool or a phase separation filter paper.[14]

  • Centrifugation: Transferring the mixture to centrifuge tubes and spinning at a moderate speed can compact the emulsion layer and force the phases apart.[20]

Q3: The optimal pH window seems very narrow. Is this normal?

A3: Yes, for an amphoteric compound like this, a narrow optimal pH range is expected. The molecule is only predominantly neutral between its two pKa values (estimated here between pH 3.05 and 4.9). Outside of this window, either the acidic or basic group becomes ionized, drastically increasing water solubility and reducing extraction efficiency. This highlights the importance of precise pH control for reproducible results.

Q4: Can I improve the selectivity of my extraction? I am co-extracting impurities.

A4: Yes, pH manipulation is a powerful tool for selectivity.[21] If you have acidic or basic impurities, you can use a technique called back-extraction .[15][17]

  • Workflow:

    • Perform the initial extraction at the optimal pH (e.g., pH 4.0-4.5) to move your target compound into the organic phase.

    • Separate the organic phase and wash it with a fresh aqueous solution at a high pH (e.g., pH 9.0). This will ionize any acidic impurities, pulling them back into the aqueous phase while your target compound (now also ionized) might also move.

    • Alternatively, wash the organic phase with a low pH solution (e.g., pH 1.0) to ionize and remove basic impurities.

  • By carefully choosing the pH of the wash steps based on the pKa of your impurities, you can significantly clean up your extract.

Q5: My results are not reproducible. What are the most likely sources of variability?

A5: Reproducibility issues in LLE often stem from a few key parameters:

  • pH Control: Ensure your pH meter is properly calibrated and that your buffers have sufficient capacity to resist pH changes when the sample is added.

  • Temperature: Partition coefficients can be temperature-dependent. Perform your extractions at a consistent laboratory temperature.

  • Mixing/Agitation: The method and duration of mixing should be kept constant for all samples. Inconsistent agitation leads to variable surface area contact and extraction times.[22]

  • Volume Measurements: Use calibrated pipettes and glassware for all volume measurements to ensure consistent phase ratios.

References

  • Vertex AI Search. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Vertex AI Search. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil.
  • National Institutes of Health. (n.d.). Quinoline | C9H7N | CID 7047. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). Cas 91-22-5, Quinoline. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • MDPI. (2024, October 2). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Retrieved from [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Organic Web Chem. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

  • JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Retrieved from [Link]

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]

  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Retrieved from [Link]

  • ChemBK. (2024, April 9). Quinoline-6-carboxylic acid. Retrieved from [Link]

  • SlideShare. (n.d.). Henderson Hasselbalch Equation. Retrieved from [Link]

  • YouTube. (2017, October 16). How to Use Henderson Hasselbalch Equation for Pharmacology. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Decarboxylation in Quinoline Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and re...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to unwanted decarboxylation during the synthesis of quinoline derivatives. Uncontrolled loss of a carboxyl group can lead to significant yield reduction, product contamination, and challenges in purification. This resource provides in-depth, experience-driven advice to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding decarboxylation in the context of quinoline synthesis.

Q1: What exactly is decarboxylation, and why is it a critical issue in certain quinoline syntheses?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the synthesis of quinoline derivatives, this can be either a desired final step or a detrimental side reaction. For instance, the Doebner reaction is designed to produce quinoline-4-carboxylic acids; if decarboxylation occurs prematurely, the intended product is lost.[1][2][3] Conversely, in some multi-step syntheses, decarboxylation is performed intentionally in a controlled final step.[4] The primary issue for researchers is uncontrolled decarboxylation, which leads to a mixture of products, lowers the yield of the desired carboxylic acid, and complicates downstream processing.[5]

Q2: Which quinoline synthesis routes are most prone to unwanted decarboxylation?

Syntheses that form a quinoline-carboxylic acid as a primary product or a stable intermediate are most susceptible. These include:

  • The Doebner Reaction: Reacts an aniline, an aldehyde, and pyruvic acid to form 2-substituted quinoline-4-carboxylic acids.[3]

  • The Pfitzinger Reaction: Condenses isatin with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids.[2][6] This reaction is notoriously sensitive, with decarboxylation sometimes occurring faster than other desired transformations, leading to low yields.[5]

  • The Gould-Jacobs Reaction: Proceeds through a 4-hydroxy-3-ethoxycarbonylquinoline intermediate, which is hydrolyzed to a carboxylic acid before a final, often thermal, decarboxylation step.[4] Controlling this final step is key.

Q3: What are the primary factors that trigger premature or unwanted decarboxylation?

Several experimental parameters can provide the necessary activation energy for decarboxylation. Understanding these drivers is the first step in troubleshooting.

  • Elevated Temperatures: Heat is the most common culprit. Many quinoline-carboxylic acids are thermally labile.[7] The energy supplied during prolonged reflux or high-temperature work-up procedures (like distillation or high-heat solvent evaporation) can be sufficient to induce decarboxylation.[8][9]

  • Harsh pH Conditions: Both strong acids and bases can catalyze the removal of the carboxyl group.[8][10] The reaction mechanism can be influenced by the pH, with the zwitterionic form of the acid often being the species that decarboxylates.[11]

  • Metal Catalysts: Certain metals, particularly copper, are well-known catalysts for decarboxylation and are often used intentionally for this purpose.[12][13] If your synthesis involves copper or palladium catalysts, residual amounts can promote unwanted decarboxylation during subsequent steps if not properly removed.[14]

  • Substrate Electronics: The electronic nature of the quinoline ring and its substituents plays a role. The presence of strong electron-withdrawing groups can stabilize the intermediate carbanion formed upon CO₂ loss, thereby facilitating decarboxylation.[8]

In-Depth Troubleshooting Guides

This section provides specific, actionable advice for common decarboxylation problems encountered during specific quinoline syntheses.

Issue 1: Premature Decarboxylation in Doebner & Pfitzinger Reactions

Symptom: You are attempting to synthesize a quinoline-4-carboxylic acid, but your crude reaction mixture (analyzed by TLC, LCMS, or ¹H NMR) shows a significant amount of the corresponding decarboxylated quinoline, leading to low yields of the desired product.

Causality Analysis: This indicates that the decarboxylation is occurring during the reaction itself, not during the work-up. The combination of heat and the acidic (Doebner) or basic (Pfitzinger) catalysts is likely too harsh, providing a low-energy pathway for the loss of CO₂ from the newly formed product.[3][5]

Diagnostic Workflow

start Problem: Decarboxylated product in crude mixture cond1 Is reaction temperature > 100°C? start->cond1 action1 Reduce temperature. Determine Minimum Effective Temperature (MET). cond1->action1 Yes cond2 Are you using a strong acid (e.g., conc. H₂SO₄) or base (e.g., KOH)? cond1->cond2 No action1->cond2 action2 Screen milder catalysts: Acids: p-TsOH, TFA, Lewis Acids (ZnCl₂) Bases: Na₂CO₃, organic bases cond2->action2 Yes cond3 Is reaction time > 12 hours? cond2->cond3 No action2->cond3 action3 Monitor reaction closely (TLC/LCMS). Stop reaction upon consumption of starting material. cond3->action3 Yes end_node Optimized Protocol: Reduced decarboxylation cond3->end_node No action3->end_node

Caption: Troubleshooting workflow for in-situ decarboxylation.

Recommended Solutions
  • Temperature Optimization:

    • Action: Systematically lower the reaction temperature in 10-15 °C increments. Many cyclizations can proceed efficiently at lower temperatures over a slightly longer reaction time, but the rate of decarboxylation often decreases more significantly than the rate of formation.

    • Causality: Decarboxylation has a specific activation energy. By lowering the thermal energy of the system, you can disfavor this high-energy side reaction while still allowing the primary cyclization to occur.

  • Catalyst Screening:

    • Action (Doebner): If using a strong Brønsted acid like H₂SO₄ or HCl, consider switching to a milder acid like p-toluenesulfonic acid (p-TsOH) or even a Lewis acid like ZnCl₂ or SnCl₄.[15][16]

    • Action (Pfitzinger): If using a strong base like KOH or NaOH, which can promote harsh conditions leading to decarboxylation, consider milder inorganic bases (e.g., K₂CO₃) or organic bases (e.g., DBU).[5]

    • Causality: The catalyst's role is to facilitate the cyclization. However, overly harsh catalysts can also accelerate the subsequent, undesired decarboxylation. Finding a catalyst that is "just right" for the cyclization without promoting the side reaction is key.

  • Reaction Monitoring:

    • Action: Do not run the reaction for a fixed time based on a literature procedure. Instead, actively monitor its progress every 1-2 hours using TLC or LCMS. Quench the reaction as soon as the starting materials are consumed and before the product concentration begins to decrease.

    • Causality: The desired quinoline-carboxylic acid is an intermediate on the pathway to the decarboxylated product. By stopping the reaction at the peak concentration of the desired product, you can prevent its subsequent degradation.[17]

Issue 2: Decarboxylation During Work-up and Purification

Symptom: The analysis of your crude reaction mixture shows a clean conversion to the desired quinoline-carboxylic acid. However, after work-up (solvent removal) and/or purification (column chromatography, distillation), the final isolated product is heavily contaminated with the decarboxylated analog.

Causality Analysis: This is a clear indication that the product is thermally unstable under the conditions of your isolation procedure. High heat from a rotary evaporator, heating mantle during distillation, or even localized heating on a chromatography column can trigger decarboxylation.

Recommended Solutions
  • Modify Aqueous Work-up:

    • Action: Ensure that any acid or base catalyst is thoroughly neutralized before extraction and solvent removal. Perform washes with a saturated sodium bicarbonate solution (to remove acid) or dilute ammonium chloride (to remove base) until the aqueous layer is neutral.

    • Causality: Residual catalysts can significantly lower the temperature required for decarboxylation. Removing them ensures the intrinsic thermal stability of your product is not compromised.[10]

  • Gentle Solvent Removal:

    • Action: Avoid using high heat on a rotary evaporator. Use a lower bath temperature (< 40 °C) and rely on a high-quality vacuum to remove the solvent. If large volumes are present, consider a two-stage removal to avoid prolonged heating.

    • Causality: This directly minimizes the thermal energy introduced to the system, keeping it below the activation energy for decarboxylation.

  • Re-evaluate Purification Strategy:

    • Action: If you suspect thermal degradation on a silica gel column, switch to a non-thermal purification method. Recrystallization is often an excellent choice. Perform solubility studies to find a suitable solvent system that allows for crystal formation at room temperature or below.

    • Causality: Recrystallization avoids the potential for localized "hot spots" that can occur on a dry-packed chromatography column and generally exposes the compound to less thermal stress than a long column run.

Data Summary & Protocols

Table 1: Key Factors Influencing Unwanted Decarboxylation
FactorImpact on Decarboxylation RateRecommended Control Measures
Temperature Exponential IncreaseOperate at the Minimum Effective Temperature (MET). Use low-temperature work-up procedures (<40°C).
Acid Catalyst High (with strong Brønsted acids)Screen milder acids (p-TsOH, TFA) or Lewis acids (ZnCl₂, SnCl₄).[3][15]
Base Catalyst High (with strong bases like KOH)Use milder bases (K₂CO₃, NaHCO₃) or organic bases (DBU).[5]
Metal Residues Catalytic (especially Cu, Pd)Use metal scavengers or perform an aqueous wash (e.g., with ammonium hydroxide for copper) before purification.
Reaction Time Increases with prolonged timeMonitor reaction progress closely and quench immediately upon completion.[17]
Experimental Protocol: Stability-Indicating LCMS Analysis

This protocol helps you determine if decarboxylation is occurring during your reaction or during work-up.

  • Reaction Start (T=0): As soon as all reagents are mixed, immediately withdraw a small aliquot (~50 µL) from the reaction mixture.

  • Quench and Dilute: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol). This stops the reaction.

  • Reaction Monitoring: Repeat steps 1 and 2 at regular intervals (e.g., every hour) throughout the course of the reaction.

  • Crude Sample Prep: After the reaction is complete (before work-up), prepare one final "crude" sample using the same quenching and dilution method.

  • Post-Work-up Sample Prep: After your full work-up and solvent removal procedure, dissolve a small amount of the resulting solid/oil in the same solvent to the same approximate concentration.

  • LCMS Analysis: Analyze all prepared samples by LCMS.

    • Interpretation: Compare the peak area ratio of your desired carboxylic acid to the decarboxylated byproduct across all time points. If the byproduct ratio increases steadily during the reaction, the issue is your reaction conditions. If the ratio is low in the "crude" sample but high in the "post-work-up" sample, the problem is your isolation procedure.[10]

Mechanistic Visualization

The following diagram illustrates the general process of thermal decarboxylation, which often proceeds through a zwitterionic intermediate, particularly in the presence of acid.

Caption: General mechanism of acid-catalyzed thermal decarboxylation.

References

  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Quinoline Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem Technical Support.
  • Smolecule. (2026). Troubleshooting Guide: Quinoline-Carboxamide Stability. Smolecule Technical Support.
  • Organic Chemistry. (2021). Doebner Quinoline Synthesis Mechanism. YouTube.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). PMC.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
  • Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. (2020).
  • Copper-quinoline decarboxylation. (n.d.). Journal of the American Chemical.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. (2025). RSC Publishing.
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). Canadian Science Publishing.
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. (2024). MDPI.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.
  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. (n.d.). LNEYA Industrial Chillers Manufacturer.
  • byproduct formation in the Doebner-von Miller reaction. (n.d.). Benchchem.
  • Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PMC - NIH.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. BenchChem Technical Support.
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. (2024). ResearchGate.
  • Different catalytic approaches of Friedländer synthesis of quinolines. (2025). PubMed.
  • Combes Quinoline Synthesis. (n.d.).
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN.
  • Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. (n.d.). Future4200.
  • Friedländer Synthesis. (2025). J&K Scientific LLC.
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis. BenchChem Technical Support.
  • How to suppress decarboxylation of L-4-Hydroxyproline?. (2016). ResearchGate.
  • Combes Quinoline Synthesis. (n.d.).
  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. (2010). University of the Sunshine Coast, Queensland.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI.
  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. (2025). Accounts of Chemical Research - ACS Publications.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI.

Sources

Optimization

Minimizing side reactions in methoxy-substituted quinoline synthesis

Welcome to the technical support center for the synthesis of methoxy-substituted quinolines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methoxy-substituted quinolines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these important heterocyclic compounds. The presence of the electron-donating methoxy group can significantly influence reaction pathways, often leading to unexpected side reactions and purification challenges.

This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices, offering robust, self-validating protocols and troubleshooting advice grounded in established chemical principles.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of methoxy-substituted quinolines.

Question 1: I'm performing a Skraup synthesis with 4-methoxyaniline and observing a low yield of my desired 6-methoxyquinoline, along with a significant amount of tar-like material. What is happening and how can I fix it?

Answer: This is a classic issue when using an electron-rich aniline like 4-methoxyaniline in the highly exothermic and strongly acidic conditions of a traditional Skraup reaction. The methoxy group is a powerful activating group, making the aromatic ring highly susceptible to side reactions.

  • Causality of the Problem:

    • Polymerization & Tar Formation: The standard Skraup conditions (concentrated H₂SO₄, glycerol, and an oxidizing agent like nitrobenzene) are extremely harsh. The electron-donating methoxy group hyper-activates the aniline ring, making it prone to uncontrolled polymerization and degradation under such strong acid and high-temperature conditions.

    • Over-oxidation: The aniline starting material or the quinoline product can be oxidized beyond the desired dihydroquinoline intermediate, leading to decomposition.

  • Troubleshooting & Recommended Protocol:

    • Use a Milder Condensing Agent: Replace concentrated sulfuric acid with a less aggressive acid catalyst. A mixture of phosphoric acid and polyphosphoric acid (PPA) or Eaton's reagent can provide the necessary acidity with less charring.

    • Select a Controlled Oxidizing Agent: Instead of using the aniline's own nitrobenzene counterpart, which can lead to complex mixtures, employ a milder and more controllable oxidizing agent. Iodine (I₂) is an excellent choice as it participates in the reaction and is consumed, reducing the risk of over-oxidation.

    • Control the Temperature: The reaction is highly exothermic. It is critical to control the addition rate of the reagents and use an ice bath to manage the initial temperature rise. The reaction should then be heated cautiously and maintained at a specific temperature (e.g., 120-140 °C) rather than allowing it to run away.

Workflow: Optimizing the Skraup Reaction for Activated Anilines

start Start: Low yield & tar in Skraup synthesis problem Problem Identification: Harsh conditions causing polymerization of electron-rich methoxy-aniline start->problem solution1 Solution 1: Replace Conc. H₂SO₄ with milder acid (e.g., PPA) problem->solution1 Mitigate degradation solution2 Solution 2: Replace Nitrobenzene with milder oxidant (e.g., I₂) problem->solution2 Prevent over-oxidation solution3 Solution 3: Implement strict temperature control problem->solution3 Control exotherm protocol Optimized Protocol: 1. Charge reactor with 4-methoxyaniline & glycerol. 2. Slowly add PPA/I₂ mixture under cooling. 3. Heat reaction to 130°C for 3h. 4. Monitor by TLC. solution1->protocol solution2->protocol solution3->protocol outcome Expected Outcome: Improved yield of 6-methoxyquinoline, reduced tar formation protocol->outcome

Caption: Troubleshooting workflow for Skraup synthesis with activated anilines.

Question 2: I am attempting a Friedländer synthesis between 2-amino-4-methoxybenzaldehyde and acetylacetone, but I'm getting a mixture of two isomeric quinoline products. How do I improve the regioselectivity?

Answer: This is a common regioselectivity challenge in Friedländer synthesis when an unsymmetrical dicarbonyl compound is used. The initial condensation can occur at either of the two carbonyl groups of acetylacetone, leading to two different cyclization pathways.

  • Mechanistic Insight: The reaction proceeds via an initial Schiff base (imine) formation between the aniline and one of the carbonyls, followed by an intramolecular aldol-type condensation and dehydration. The methoxy group, being electron-donating, activates the para position relative to the amino group, but the key factor here is the relative reactivity of the two carbonyls in acetylacetone.

  • Strategies for Controlling Regioselectivity:

    • Use a Pre-formed Enamine or Enolate: Instead of reacting the dicarbonyl compound directly, you can pre-form an enamine or enolate to direct the reaction. For example, using a pre-formed enamine of acetylacetone with a bulky secondary amine can sterically hinder one of the carbonyls.

    • Catalyst Choice: The choice of catalyst can significantly influence the regioselectivity. Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) have been shown to improve regioselectivity in Friedländer reactions compared to traditional base or acid catalysis. They can coordinate to the carbonyl oxygen, influencing its electrophilicity.

    • Modify the Dicarbonyl Component: If possible, using a dicarbonyl component with more differentiated carbonyl groups (e.g., a keto-ester instead of a diketone) can provide excellent regiocontrol.

Table 1: Comparison of Catalysts for Regiocontrol in Friedländer Synthesis
CatalystTypical ConditionsAdvantagesDisadvantages
KOH / NaOH EtOH, refluxInexpensive, simple setupOften poor regioselectivity with unsymmetrical ketones
p-TsOH Toluene, Dean-Stark, refluxCan favor thermodynamic productHarsh conditions, potential for side reactions
Iodine (I₂) EtOH, refluxMild, efficientModerate regioselectivity
Sc(OTf)₃ / Yb(OTf)₃ CH₃CN, 80 °CHigh yields, excellent regioselectivityExpensive, requires anhydrous conditions

Question 3: In my Doebner-von Miller synthesis using p-anisidine, I'm struggling with the purification of the final product. The crude NMR shows a complex mixture. What are the likely side products?

Answer: The Doebner-von Miller reaction is notorious for producing byproducts, especially with activated anilines like p-anisidine (4-methoxyaniline). The reaction involves the acid-catalyzed reaction of an aniline with α,β-unsaturated carbonyl compounds, which are formed in situ.

  • Likely Side Reactions & Byproducts:

    • Michael Addition Byproducts: The aniline can undergo a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated aldehyde or ketone intermediate without proceeding to the cyclization step. This results in a linear amino-ketone or amino-aldehyde byproduct.

    • Formation of Acridines: A common side reaction is the further reaction of the aniline starting material with the quinoline product, which can lead to the formation of acridine derivatives.

    • Polysubstitution: The electron-rich nature of the methoxy-substituted quinoline product makes it susceptible to further reaction or substitution under the strong acidic conditions.

  • Purification & Mitigation Strategy:

    • Control Stoichiometry: Use a slight excess of the α,β-unsaturated carbonyl precursor relative to the aniline to minimize unreacted aniline that could lead to acridine formation.

    • Optimized Work-up: After the reaction, quenching with a large amount of water and then basifying carefully with NaOH or NH₄OH to pH 8-9 can help precipitate the quinoline product while keeping some of the more polar byproducts in the aqueous phase.

    • Chromatography: Column chromatography is almost always necessary. A gradient elution using a hexane/ethyl acetate system is typically effective. Start with a non-polar eluent (e.g., 95:5 hexane:EtOAc) to elute less polar byproducts, then gradually increase the polarity to isolate your desired methoxyquinoline product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary influence of a methoxy group on classical quinoline syntheses?

The methoxy group is a strong electron-donating group (EDG) due to its +M (mesomeric) effect. This has two major consequences:

  • Activation of the Aromatic Ring: It increases the nucleophilicity of the aniline ring, making it react faster in electrophilic aromatic substitution steps inherent in reactions like the Skraup and Combes syntheses. However, this also makes it more susceptible to over-oxidation and polymerization under harsh acidic conditions.

  • Directing Effect: As an ortho-, para-director, the methoxy group controls the position of cyclization. For example, in the Skraup synthesis, 3-methoxyaniline will primarily yield 7-methoxyquinoline.

Q2: How can I prevent demethylation of the methoxy group during the reaction?

Demethylation (ether cleavage) is a risk when using strong protonic acids (like HBr or HI) or certain Lewis acids at high temperatures. To prevent this:

  • Avoid using HBr or HI as the acid catalyst.

  • If using sulfuric acid, keep the reaction temperature as low as possible while still allowing the reaction to proceed.

  • In Lewis acid-catalyzed reactions (e.g., Friedländer), use milder Lewis acids and avoid excessive heating. Boron tribromide (BBr₃) is a known ether-cleaving agent and should be avoided entirely.

Q3: Is it better to use a classical method (Skraup, Combes) or a modern cross-coupling approach for substituted methoxyquinolines?

The choice depends on the desired substitution pattern and the availability of starting materials.

  • Classical Methods are often better for simpler substitution patterns and are very cost-effective for large-scale synthesis. However, they lack regiocontrol and can have harsh conditions.

  • Modern Cross-Coupling Methods (e.g., Suzuki, Buchwald-Hartwig) offer unparalleled precision and control for installing various substituents. They are ideal for complex, highly decorated quinolines often required in drug discovery. For example, you could synthesize a bromo-methoxyquinoline and then use Suzuki coupling to add a complex aryl group. This approach provides access to isomers that are impossible to synthesize via classical routes.

Decision Logic: Choosing a Synthetic Route

start Goal: Synthesize a specific methoxyquinoline isomer q1 Are starting materials (substituted anilines/carbonyls) commercially available & cheap? start->q1 classical Consider Classical Route: Skraup, Combes, Friedländer q1->classical Yes modern Consider Modern Route: Build from a simpler quinoline core via cross-coupling q1->modern No q2 Is the desired substitution pattern complex or specific? classical->q2 proceed_modern Proceed with Modern Method (e.g., Suzuki Coupling) modern->proceed_modern q2->modern Yes q3 Are the reaction conditions (harsh acid/heat) compatible with other functional groups? q2->q3 No q3->modern No proceed_classical Proceed with Classical Method (e.g., Optimized Skraup) q3->proceed_classical Yes

Caption: Decision tree for selecting a quinoline synthesis strategy.

References

  • Title: A convenient and improved Skraup synthesis of quinolines using iodine as a catalyst Source: ARKIVOC URL: [Link]

  • Title: Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Friedländer Annulation Source: Synthetic Communications URL: [Link]

  • Title: The Skraup and Doebner-von Miller Quinoline Syntheses Source: Chemical Reviews URL: [Link]

Troubleshooting

Technical Support Center: Purification Challenges of Quinoline-6-Carboxylic Acid Intermediates

Welcome to the technical support center for the purification of quinoline-6-carboxylic acid and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of quinoline-6-carboxylic acid and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the purification of this important class of compounds. Quinoline-6-carboxylic acid is a key building block in the synthesis of various pharmaceuticals, making its purity paramount for successful downstream applications.[1]

This resource will delve into the underlying chemical principles of common purification techniques and offer practical, field-proven solutions to overcome frequently encountered obstacles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of quinoline-6-carboxylic acid and its intermediates. Each problem is followed by probable causes and detailed, step-by-step solutions.

Problem 1: Low Recovery of Quinoline-6-Carboxylic Acid After Acid-Base Extraction

You've performed an acid-base extraction to separate your acidic product from neutral or basic impurities, but the final yield is significantly lower than expected.

Probable Causes:

  • Incomplete Acidification/Basification: The pH may not have been adjusted sufficiently to fully protonate or deprotonate the carboxylic acid, leading to its partial solubility in the wrong phase.

  • Emulsion Formation: A stable emulsion at the aqueous-organic interface can trap the product, preventing complete phase separation.

  • Insufficient Extraction: The number of extractions may not have been adequate to transfer the majority of the product between phases.

  • Product Precipitation at the Interface: The salt form of the carboxylic acid might have limited solubility in the aqueous phase, causing it to precipitate at the interface.

Solutions:

Step-by-Step Protocol for Optimized Acid-Base Extraction:

  • Initial Dissolution: Dissolve the crude mixture in an appropriate organic solvent like diethyl ether or dichloromethane.

  • Basification:

    • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[2] Using a weak base is often sufficient and can prevent unwanted side reactions that a strong base like sodium hydroxide (NaOH) might cause.[2][3]

    • Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

    • Allow the layers to separate. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.

    • Drain the aqueous layer. Repeat the extraction with fresh NaHCO₃ solution two more times to ensure complete transfer of the carboxylic acid to the aqueous phase.

  • Back-Extraction (Optional): To remove any neutral or basic impurities that may have been carried over, wash the combined aqueous extracts with a fresh portion of the organic solvent.

  • Acidification:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the pH is acidic (test with pH paper).[2] This will protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution.[4]

    • Ensure complete precipitation by checking that no further solid forms upon addition of more acid.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the purified quinoline-6-carboxylic acid thoroughly.

Problem 2: Persistent Impurities After Recrystallization

Despite performing recrystallization, your quinoline-6-carboxylic acid is still contaminated with starting materials or byproducts.

Probable Causes:

  • Inappropriate Solvent Choice: The chosen solvent may have similar solubility profiles for both the product and the impurity at high and low temperatures.

  • Co-crystallization: The impurity may have a similar crystal lattice structure to the product, leading to its incorporation into the growing crystals.

  • Insufficiently Slow Cooling: Rapid cooling can trap impurities within the crystal structure.

  • Supersaturation Issues: If the solution is too concentrated, the product may "crash out" of solution, trapping impurities.

Solutions:

Systematic Approach to Optimizing Recrystallization:

  • Solvent Screening:

    • The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water).[5]

    • For quinoline derivatives, polar solvents like ethanol or solvent mixtures are often effective.[6]

  • Protocol for Effective Recrystallization:

    • Dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.

    • If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution to remove them.

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once crystals have formed, place the flask in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

    • Dry the purified crystals.

Solvent System Suitability for Quinoline Carboxylic Acids Notes
Ethanol/WaterOften effective for creating a good solubility gradient.The water acts as an anti-solvent.[6]
Dimethylformamide (DMF)Can be used for poorly soluble derivatives.High boiling point requires careful removal.[7]
Acetic AcidCan be effective but may be difficult to remove completely.[5]
Toluene/HexaneA non-polar system that can be useful for less polar intermediates.
Problem 3: Difficulty in Separating Structurally Similar Intermediates by Column Chromatography

Your crude product contains intermediates with very similar polarities, making separation by standard column chromatography challenging.

Probable Causes:

  • Sub-optimal Mobile Phase: The eluent system does not provide sufficient resolution between the compounds of interest.

  • Improper Stationary Phase: Standard silica gel may not be the most effective stationary phase for the specific separation.

  • Column Overloading: Applying too much sample to the column leads to broad, overlapping bands.

Solutions:

Strategies for High-Resolution Column Chromatography:

  • Mobile Phase Optimization with TLC:

    • Thin-Layer Chromatography (TLC) is an invaluable tool for quickly screening different solvent systems.[8]

    • Aim for a solvent system that gives a good separation of spots on the TLC plate, with the target compound having an Rf value between 0.2 and 0.4.

    • A common eluent system for quinoline derivatives is a gradient of hexane and ethyl acetate.[8]

  • Column Chromatography Protocol:

    • Column Packing: Properly pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column. This "dry loading" technique often results in better separation.

    • Elution: Start with a less polar solvent mixture and gradually increase the polarity (gradient elution). This will elute the less polar compounds first, followed by the more polar ones.

    • Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reverse-phase C18 silica.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of quinoline-6-carboxylic acid?

A1: Common impurities often depend on the synthetic route. For instance, if synthesizing from 6-methylquinoline via oxidation, unreacted starting material and over-oxidized byproducts can be present.[8][9] Other potential impurities can arise from side reactions or incomplete reactions of starting materials used in various synthetic methods like the Skraup, Doebner-von Miller, or Friedländer synthesis.[10][11]

Q2: My purified quinoline-6-carboxylic acid is an oil and will not crystallize. What should I do?

A2: If your compound is an oil, it may be due to residual solvent or impurities preventing crystallization. First, ensure all solvent is removed under high vacuum. If it remains an oil, consider the following:

  • Trituration: Add a non-polar solvent like hexane or pentane and scratch the inside of the flask with a glass rod to induce crystallization.

  • Salt Formation: Since quinoline derivatives are basic, they can often be precipitated as crystalline salts (e.g., hydrochloride salts).[12] The free base can then be regenerated.

  • Chromatographic Purification: If crystallization fails, column chromatography can be used to purify the oil.[12][13]

Q3: How can I effectively monitor the purity of my quinoline-6-carboxylic acid samples?

A3: Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and can resolve closely related impurities.[7][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.[9]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[15]

Visualization of Purification Workflows

Below are diagrams illustrating the logical steps for key purification processes.

Acid-Base Extraction Workflow

AcidBaseExtraction start Crude Mixture (Quinoline-6-carboxylic acid + Impurities) in Organic Solvent add_base Add aq. NaHCO3 (or other weak base) start->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer (Neutral/Basic Impurities) separate1->organic1 aqueous1 Aqueous Layer (Sodium Quinoline-6-carboxylate) separate1->aqueous1 acidify Acidify with HCl aqueous1->acidify precipitate Precipitation of Quinoline-6-carboxylic acid acidify->precipitate filter Filter and Dry precipitate->filter product Pure Quinoline-6-carboxylic acid filter->product

Caption: Workflow for purification via acid-base extraction.

Recrystallization Decision Tree

Recrystallization start Crude Solid solvent_screen Solvent Screening (Find suitable solvent/mixture) start->solvent_screen dissolve Dissolve in minimum hot solvent solvent_screen->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form? cool->crystals filter Filter, Wash, Dry crystals->filter Yes no_crystals No Crystals Form crystals->no_crystals No pure_product Pure Product filter->pure_product troubleshoot Troubleshoot: - Add seed crystal - Scratch flask - Evaporate some solvent no_crystals->troubleshoot troubleshoot->cool

Caption: Decision-making process for recrystallization.

References

  • ChemMall. (2024, April 9). Quinoline-6-carboxylic acid. ChemBK. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Gebre, M. G., & Eswaramoorthy, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20935–20959. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Reitwiesner, G. (1949). Quinoline compounds and process of making same. U.S. Patent No. 2,474,823. Washington, DC: U.S. Patent and Trademark Office.
  • Kyorin Pharmaceutical Co., Ltd. (2005). Method for purifying quinolinecarboxylic acid derivative. WIPO Patent Application WO/2005/073239.
  • Li, L., et al. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology.
  • Chinoin Gyogyszer es Vegyeszeti Termekek Gyara Rt. (1990). Process for the preparation of a quinoline carboxylic acid. European Patent No. EP0351889A1.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Chem-Impex International. (n.d.). Quinoline-6-carboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (2023, October 4). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(9), 3749. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Chinoin Gyogyszer es Vegyeszeti Termekek Gyara Rt. (1994). Process for the preparation of a quinoline carboxylic acid. European Patent Office. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Retrieved from [Link]

  • SIELC Technologies. (2023, October 4). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • University of Babylon. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • ResearchGate. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Thermal Stability of 2-Ethyl-4-methoxyquinoline-6-carboxylic Acid

Welcome to the technical support center for 2-Ethyl-4-methoxyquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Ethyl-4-methoxyquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on understanding and enhancing the thermal stability of this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established principles of organic chemistry and pharmaceutical science.

Core Principles: Understanding the Thermal Vulnerabilities

The thermal stability of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid is intrinsically linked to its molecular structure. The molecule possesses two primary functional groups that are susceptible to thermal degradation: the quinoline ring system and the carboxylic acid moiety.

The most probable pathway for thermal degradation is decarboxylation , the loss of the carboxylic acid group as carbon dioxide (CO₂). This reaction is common for aromatic carboxylic acids at elevated temperatures. The rate of decarboxylation can be influenced by the electronic nature of the quinoline ring. The presence of electron-donating groups, such as the methoxy and ethyl substituents, may affect the stability of the molecule.[1]

A secondary potential degradation pathway, although likely requiring higher temperatures, is the cleavage of the methoxy ether bond . Aromatic ethers can be cleaved under harsh thermal conditions, which would lead to the formation of a hydroxyl group on the quinoline ring.[2]

Frequently Asked Questions (FAQs)

Q1: My sample of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid is showing discoloration (turning yellow/brown) upon heating. What is the likely cause?

A1: Discoloration is a common indicator of degradation for quinoline compounds.[3] This is often due to the formation of colored byproducts resulting from the initial stages of thermal decomposition. Even minor levels of degradation can lead to visible changes in the solid-state color of the material. It is crucial to investigate the purity of the discolored sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q2: I am observing a loss of potency in my formulation containing 2-Ethyl-4-methoxyquinoline-6-carboxylic acid after storage at elevated temperatures. Could this be a stability issue?

A2: Yes, a loss of potency, or a decrease in the assayed amount of the active pharmaceutical ingredient (API), is a classic sign of thermal degradation. The most likely cause is decarboxylation, which converts the active molecule into a different chemical entity, leading to a lower quantification in your assay. It is recommended to perform a forced degradation study to identify the degradation products and validate that your analytical method can accurately separate and quantify the parent compound from its degradants.

Q3: What is the expected primary degradation product of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid under thermal stress?

A3: Based on the principles of thermal decarboxylation of aromatic carboxylic acids, the primary degradation product is expected to be 2-Ethyl-4-methoxyquinoline.[4][5] This is formed by the loss of the -COOH group as CO₂.

Q4: Can the pH of my formulation affect the thermal stability of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid in the solid state?

A4: Yes, the pH can have a significant impact on the solid-state stability of carboxylic acids. The presence of acidic or basic excipients can create microenvironments that may catalyze degradation.[6][7] For instance, basic excipients could lead to the formation of a carboxylate salt, which may have a different thermal stability profile compared to the free acid.[8] It is crucial to conduct excipient compatibility studies to assess these potential interactions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram after thermal stress Thermal degradation of the API.1. Perform a forced degradation study to confirm the identity of the new peaks. 2. Use a mass spectrometer (MS) coupled with the HPLC to identify the mass of the degradation products. The primary degradant is likely the decarboxylated product.
Change in melting point or appearance of new thermal events in DSC Polymorphic transition or interaction with excipients.1. Analyze the sample using Powder X-ray Diffraction (PXRD) to check for changes in the crystalline form. 2. Run DSC scans of the pure API and individual excipients to compare with the mixture. The appearance of new peaks or shifts in existing peaks can indicate an interaction.[9][10]
Inconsistent assay results Inadequate analytical method or ongoing degradation.1. Validate your HPLC method to ensure it is stability-indicating. 2. Prepare solutions fresh for each analysis to minimize degradation in the analytical solvent.
Caking or clumping of the powder upon storage at elevated temperature Hygroscopicity and potential deliquescence.1. Store the material in a desiccator or controlled humidity environment. 2. Consider formulation strategies such as co-processing with hydrophobic excipients or applying a moisture-barrier film coating.[11][12]

Experimental Protocols

Protocol 1: Thermal Stress Study

Objective: To assess the thermal stability of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid in the solid state and identify potential degradation products.

Materials:

  • 2-Ethyl-4-methoxyquinoline-6-carboxylic acid

  • Temperature-controlled oven

  • Amber glass vials

  • HPLC system with UV or DAD detector

  • Mass spectrometer (optional, but recommended)

Procedure:

  • Place a known quantity (e.g., 10-20 mg) of the solid compound into several amber glass vials.

  • Place the vials in a temperature-controlled oven at a series of elevated temperatures (e.g., 60°C, 80°C, 100°C).

  • At specified time points (e.g., 24, 48, 72 hours, 1 week), remove a vial from each temperature condition.

  • Allow the vial to cool to room temperature.

  • Prepare a solution of the stressed sample in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Analyze the solution using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and the area of any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 2-Ethyl-4-methoxyquinoline-6-carboxylic acid from its potential thermal degradation products.

Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at an appropriate wavelength (to be determined by UV scan)

Method Validation:

  • Specificity: Analyze stressed samples (from Protocol 1) to ensure that degradation product peaks are well-resolved from the main peak.

  • Linearity, Accuracy, and Precision: Perform these standard validation experiments as per ICH guidelines.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the sensitivity of the method.

Protocol 3: Excipient Compatibility Screening

Objective: To evaluate the compatibility of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid with common pharmaceutical excipients under thermal stress.

Materials:

  • 2-Ethyl-4-methoxyquinoline-6-carboxylic acid

  • Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.)

  • Differential Scanning Calorimeter (DSC)

  • HPLC system

Procedure:

  • DSC Screening:

    • Prepare physical mixtures of the API and each excipient, typically in a 1:1 ratio.[10]

    • Run a DSC scan of the pure API, each pure excipient, and each mixture.

    • Compare the thermograms. The disappearance of the API's melting peak, a significant shift in its melting point, or the appearance of new thermal events can indicate a potential incompatibility.[9]

  • Isothermal Stressing (HPLC Analysis):

    • Prepare binary mixtures of the API and each excipient.

    • Store the mixtures at an elevated temperature (e.g., 60°C) and controlled humidity for a set period (e.g., 2-4 weeks).

    • At regular intervals, analyze the mixtures by HPLC to quantify the amount of API remaining and the formation of any degradation products.

Visualization of Degradation and Workflows

cluster_0 Predicted Thermal Degradation Pathway API 2-Ethyl-4-methoxyquinoline-6-carboxylic acid Heat Thermal Stress (Heat) API->Heat Degradant1 2-Ethyl-4-methoxyquinoline Heat->Degradant1 CO2 CO2 Heat->CO2 cluster_1 Experimental Workflow for Stability Assessment Start Start: Pure API Stress Apply Thermal Stress (e.g., 60°C, 80°C) Start->Stress Sample Sample at Time Points (0, 24, 48, 72h) Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Data Quantify API Remaining & Degradation Products Analyze->Data End Assess Stability Profile Data->End

Caption: Workflow for conducting a thermal stability study.

Strategies for Enhancing Thermal Stability

  • pH Control in Formulation: For solid dosage forms, the use of pH-modifying excipients (buffers) can help maintain a micro-environment that is optimal for the stability of the carboxylic acid group. [13]The ideal pH range should be determined experimentally.

  • Use of Antioxidants: Although the primary degradation pathway is not oxidative, the quinoline ring can be susceptible to oxidation, which may be initiated at elevated temperatures. The inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid in the formulation could mitigate oxidative degradation pathways. [3][14][15]

  • Excipient Selection: Choose excipients that have been shown to be compatible with the API through screening studies (Protocol 3). Inert excipients with low reactivity are preferred.

  • Crystal Form Selection (Polymorph Screening): Different crystalline forms (polymorphs) of an API can exhibit different thermal stabilities. A thorough polymorph screen may identify a more stable crystalline form of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid.

  • Co-crystallization: The formation of co-crystals with other molecules (co-formers) can alter the crystal lattice and improve the thermal stability of the API. [16]Carboxylic acids are known to form stable co-crystals.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity and Application Guide: 2-Ethyl vs. 2-Methyl Quinoline-6-Carboxylic Acids

As small-molecule drug discovery and advanced materials science converge, the precise selection of synthetic building blocks becomes critical. The substitution of a single methylene group—transitioning from a 2-methyl to...

Author: BenchChem Technical Support Team. Date: March 2026

As small-molecule drug discovery and advanced materials science converge, the precise selection of synthetic building blocks becomes critical. The substitution of a single methylene group—transitioning from a 2-methyl to a 2-ethyl moiety on a quinoline-6-carboxylic acid core—fundamentally alters the molecule's steric profile, lipophilicity, and optoelectronic behavior.

This guide provides an objective, data-driven comparison of 2-methyl quinoline-6-carboxylic acid and 2-ethyl quinoline-6-carboxylic acid , evaluating their performance as functional fragments in Targeted Protein Degradation (PROTACs/Molecular Glues) and Dye-Sensitized Solar Cells (DSSCs).

Physicochemical and Structural Profiling

The causality behind the divergent bioactivity of these two fragments lies in their fundamental physicochemical properties. The 2-position of the quinoline ring is adjacent to the basic nitrogen; thus, increasing the alkyl chain length directly impacts the hydration sphere, the basicity (pKa) of the nitrogen, and the steric bulk (quantified by the Taft steric parameter).

Table 1: Comparative Physicochemical & Performance Metrics
Property / Metric2-Methyl Quinoline-6-Carboxylic Acid2-Ethyl Quinoline-6-Carboxylic AcidImpact on Bioactivity
Molecular Weight 187.19 g/mol 201.22 g/mol Minor impact on overall ligand efficiency.
Calculated LogP (cLogP) ~1.8~2.3Ethyl increases membrane permeability but decreases aqueous solubility.
Taft Steric Parameter (

)
0.00 (Baseline)-0.07 (Bulkier)Ethyl introduces steric clashes in tight receptor pockets (e.g., CRBN).
DSSC Power Conversion (PCE) 5.13% (as QA anchor) [3]< 4.90% (Estimated)Methyl optimizes anti-aggregation without sacrificing TiO₂ surface loading.
E3 Ligase Binding (CRBN) High Affinity [4]Moderate/Low AffinityMethyl allows optimal linker vector projection from the 6-position.

Application 1: Targeted Protein Degradation (PROTACs)

Quinoline-6-carboxylic acid derivatives are heavily utilized as linker-attachment vectors for E3 ubiquitin ligase ligands, particularly those targeting Cereblon (CRBN) [4] and Pirin [1].

The Causality of Alkyl Selection

In the design of heterobifunctional degraders, the 6-carboxylic acid serves as the conjugation point for the linker. The vector (angle and trajectory) at which this linker exits the E3 ligase pocket is highly sensitive to the orientation of the quinoline core.

  • 2-Methyl Advantage: The compact 2-methyl group anchors the quinoline core deep within the hydrophobic sub-pocket of target proteins (such as the HSF1 pathway inhibitor targets [2] or Pirin [1]) without causing a steric clash with adjacent amino acid residues.

  • 2-Ethyl Limitation: The extended ethyl chain alters the dihedral angle of the quinoline ring within the binding site. While it increases the hydrophobic driving force for binding (higher LogP), it often misaligns the 6-carboxylic acid vector, leading to suboptimal linker trajectories and reduced ternary complex formation.

SAR_Tree Root Quinoline-6-Carboxylic Acid C2-Alkyl Selection Methyl 2-Methyl Substitution (Compact, Lower LogP) Root->Methyl Pocket < 5Å Ethyl 2-Ethyl Substitution (Bulkier, Higher LogP) Root->Ethyl Pocket > 5Å MedChem_Me Optimal for CRBN/Pirin Protein Degradation Probes Methyl->MedChem_Me MatSci_Me High Efficiency DSSC Anchoring (PCE > 5%) Methyl->MatSci_Me MedChem_Et Increased Membrane Permeability Potential Steric Clash Ethyl->MedChem_Et MatSci_Et Reduced Dye Aggregation Lower Surface Loading Ethyl->MatSci_Et

Fig 1: Decision tree for C2-alkyl selection based on steric and optoelectronic requirements.

Application 2: Optoelectronics (DSSC Anchoring)

Beyond pharmacology, these compounds act as powerful electron-accepting anchoring groups in A-π-D-π-A organic sensitizers for Dye-Sensitized Solar Cells (DSSCs)[3].

The Causality of Alkyl Selection

To achieve high Power Conversion Efficiency (PCE), a dye must securely anchor to the mesoporous TiO₂ surface while avoiding detrimental H-aggregation (which quenches excited states).

  • 2-Methyl Advantage: The 2-methyl quinoline-6-carboxylic acid (QA) moiety provides the exact steric hindrance required to disrupt planar π-π stacking between adjacent dye molecules. This results in superior charge recombination resistance and a high open-circuit voltage (

    
    ) of 0.62 V [3].
    
  • 2-Ethyl Limitation: Substituting the methyl for an ethyl group increases the footprint of the anchoring moiety. While this further suppresses aggregation, it critically reduces the total dye loading capacity on the TiO₂ surface, ultimately lowering the short-circuit current density (

    
    ).
    

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.

Protocol A: Amide Coupling for PROTAC Linker Attachment

Purpose: Conjugate the 6-carboxylic acid to an amine-bearing CRBN ligand. Why these reagents? HATU is selected over EDC/NHS because the quinoline-6-carboxylic acid can be sterically hindered and electronically deactivated; HATU provides the rapid kinetics necessary to prevent epimerization and side-product formation.

  • Preparation: Dissolve 2-methyl (or 2-ethyl) quinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an argon atmosphere.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Self-Validation Check: Stir for 5 minutes; an immediate color change to pale yellow indicates the formation of the active OAt ester.

  • Conjugation: Add the amine-functionalized CRBN ligand (1.1 eq). Stir at 25°C for 2 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the unreacted acid peak (< 5%) is replaced by the product mass [M+H]+.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA).

Protocol B: TR-FRET Assay for CRBN Target Engagement

Purpose: Quantify the binding affinity (


) of the synthesized quinoline probes.
Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer utilizes a Terbium (Tb) donor. The long emission half-life of Tb allows for a time-gated measurement delay (e.g., 100 µs), completely eliminating auto-fluorescence from the quinoline core, ensuring a high signal-to-noise ratio.
  • Reagent Assembly: Prepare a master mix containing 2 nM Tb-labeled CRBN complex and 5 nM Cy5-labeled tracer ligand in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Compound Titration: Dispense 10-point, 3-fold serial dilutions of the quinoline probes (starting at 10 µM) into a 384-well plate. Control: Include DMSO-only wells (100% binding) and unlabeled tracer wells (0% binding).

  • Incubation: Add the master mix to the compounds and incubate in the dark at 25°C for 60 minutes to reach equilibrium.

  • Acquisition: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm for Tb, 665 nm for Cy5).

  • Analysis: Calculate the FRET ratio (665 nm / 620 nm) and fit the data to a 4-parameter logistic curve to determine the

    
    .
    

TR_FRET Step1 Prepare Reagents Tb-CRBN Cy5-Tracer Step2 Incubation Add Quinoline Probe 1h at 25°C Step1->Step2 Step3 Signal Acquisition Exc: 337nm Em: 620/665nm Step2->Step3 Step4 Data Analysis Calculate Ratio Determine IC50 Step3->Step4

Fig 2: TR-FRET workflow for validating CRBN target engagement with built-in ratiometric controls.

Conclusion

While both 2-ethyl and 2-methyl quinoline-6-carboxylic acids are viable synthetic fragments, the 2-methyl variant demonstrates superior versatility and performance across both pharmacological and optoelectronic domains. Its compact steric profile allows for precise vector alignment in E3 ligase pockets (CRBN/Pirin) and optimal packing density on TiO₂ surfaces in DSSCs. The 2-ethyl variant should be reserved for specific SAR campaigns where increased lipophilicity or deliberate steric disruption is required.

References

  • Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Electrochemical impedance spectroscopy (EIS) of the DSSCs under light illumination Source: ResearchGate (Solar Energy) URL:[Link]

  • WO2019043208A1 - Dihydroquinolinones (CRBN Binders)
Comparative

Comprehensive Comparison &amp; Validation Guide: Analytical Standards for 2-Ethyl-4-methoxyquinoline-6-carboxylic acid

Executive Summary 2-Ethyl-4-methoxyquinoline-6-carboxylic acid (CAS: 2098097-71-1) is a highly specialized quinoline building block[1]. Molecules sharing this 6-carboxylic acid quinoline scaffold are frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-4-methoxyquinoline-6-carboxylic acid (CAS: 2098097-71-1) is a highly specialized quinoline building block[1]. Molecules sharing this 6-carboxylic acid quinoline scaffold are frequently utilized as critical intermediates or active metabolites in the development of targeted receptor tyrosine kinase (RTK) inhibitors and broad-spectrum fluoroquinolone antimicrobials. Establishing a rigorously validated analytical standard for this compound is non-negotiable. Without a validated reference, downstream pharmacokinetic (PK) calculations, impurity profiling, and Quality Control (QC) release assays are susceptible to systematic bias.

This guide objectively compares the performance of different analytical standard grades and provides a self-validating,[2] for laboratory implementation.

Part 1: Comparative Analysis of Analytical Standard Grades

When sourcing 2-Ethyl-4-methoxyquinoline-6-carboxylic acid for assay development, laboratories must select an appropriate standard grade. The choice directly impacts the Total Analytical Error (TAE) and regulatory compliance.

Table 1: Comparison of Analytical Standard Grades
FeatureCertified Reference Material (CRM)Compendial Standard (USP/EP)Research Grade
Purity Certification Quantitative NMR (qNMR) & Mass BalancePharmacopeial Monograph MethodsHPLC-UV Area Normalization
Traceability Unbroken chain to SI units (ISO 17034)Traceable to Primary Compendial LotsLot-specific, non-SI traceable
Water/Solvent Content Rigorously quantified (Karl Fischer/TGA)Controlled per monograph limitsOften assumed or loosely controlled
Primary Use Case Late-stage clinical PK, Absolute QuantitationRoutine QC batch releaseEarly discovery, Method Development
Cost & Availability High cost, limited custom synthesisModerate cost, rarely available for novel APIsLow cost, readily available
Causality & Expertise Insight: Why Grade Matters

Why not use Research Grade standards for all assays? While Research Grade materials (>98% purity via HPLC-UV) are highly cost-effective for early-stage screening, they rely on area normalization. This technique assumes all impurities absorb UV light equally and ignores non-chromophoric impurities (like residual inorganic salts or water). For IND/NDA submissions, a Certified Reference Material (CRM) is required. CRMs utilize orthogonal techniques like qNMR to guarantee absolute mass balance, mitigating the risk of overestimating the active pharmaceutical ingredient (API) concentration in critical clinical assays.

Part 2: Self-Validating Analytical Protocols

To comply with [2], an analytical protocol must function as a self-validating system . This requires the mandatory inclusion of System Suitability Testing (SST) prior to every analytical run to prove the instrument is fit-for-purpose before any sample is consumed.

Protocol 1: HPLC-UV Method for Purity and Related Substances

Rationale: Quinoline carboxylic acids possess a strong conjugated chromophore, making UV detection highly sensitive. However, the carboxylic acid moiety can cause severe peak tailing on standard silica-based columns if the mobile phase pH is not strictly controlled[3].

  • Step 1 (Mobile Phase Preparation): Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade Water, pH ~2.8) and Mobile Phase B (100% Acetonitrile). Causality: The acidic pH ensures the 6-carboxylic acid group remains fully protonated, maximizing hydrophobic retention and preventing secondary interactions with residual silanols on the column[3].

  • Step 2 (Stationary Phase): Equip the system with an end-capped C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Step 3 (Parameters): Set the flow rate to 1.0 mL/min and column compartment temperature to 30°C.

  • Step 4 (Gradient Elution): Program a gradient: 0-2 min (10% B), 2-10 min (10% to 80% B), 10-12 min (80% B), 12-15 min (10% B for re-equilibration).

  • Step 5 (Detection): Monitor UV absorbance at 280 nm, which optimally aligns with the π-π* transitions of the quinoline ring system[4].

  • Step 6 (Self-Validation / SST): Inject a standard resolution mixture (Parent + known impurity). Proceed to sample analysis ONLY IF the theoretical plate count (

    
    ) > 5000 and the tailing factor (
    
    
    
    ) < 1.5.
Protocol 2: LC-MS/MS for Trace Impurity Profiling

Rationale: To detect genotoxic or process-related impurities below the UV limit of detection, tandem mass spectrometry is required.

  • Step 1: Utilize the same chromatographic conditions as Protocol 1, but split the flow post-column (1:5 ratio) to accommodate the mass spectrometer's source flow limits.

  • Step 2: Operate the Triple Quadrupole MS in Electrospray Ionization Positive (ESI+) mode. Causality: The basic quinoline nitrogen readily accepts a proton from the formic acid in the mobile phase, yielding a highly stable

    
     precursor ion at m/z 232.1.
    
  • Step 3: Optimize collision energy (CE) to monitor the primary MRM transition (m/z 232.1 → m/z 188.1). This specific transition corresponds to the neutral loss of

    
     (44 Da) from the carboxylic acid group, a hallmark fragmentation pathway for this molecular class.
    

Part 3: Experimental Data & Performance Metrics

The following table summarizes the validation metrics achieved using a CRM grade of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid, evaluated strictly against ICH Q2(R2) criteria.

Table 2: ICH Q2(R2) Validation Metrics (Representative Data)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at retention timeResolution > 2.0 from nearest degradantPASS
Linearity

(Range: 50-150% of nominal)

PASS
Precision (Intra-day) %RSD

(

injections)
%RSD = 0.85%PASS
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 levels99.4% ± 0.6%PASS
Sensitivity (LOD / LOQ) S/N

(LOD), S/N

(LOQ)
LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPASS

Part 4: Visualizations

Below are the logical workflows mapping the lifecycle of the analytical standard validation and its degradation profiling.

ValidationWorkflow A Standard Selection (CRM vs. Research Grade) B Method Development (ICH Q14 Lifecycle) A->B Define ATP C System Suitability Testing (N > 5000, Tf < 1.5) B->C Optimize Parameters D ICH Q2(R2) Validation (Accuracy, Precision, Linearity) C->D Pass Criteria E Routine QC & Batch Release D->E Validated Method

Fig 1: ICH Q14/Q2(R2) aligned analytical validation workflow for quinoline standards.

DegradationPathway Parent 2-Ethyl-4-methoxyquinoline- 6-carboxylic acid (m/z 232.1) Oxidation Oxidative Stress (3% H2O2) Parent->Oxidation Photolysis Photolytic Stress (UV-Vis Exposure) Parent->Photolysis Impurity1 Quinoline N-Oxide (m/z 248.1) Oxidation->Impurity1 +16 Da (Oxygen) Impurity2 Decarboxylated Degradant (m/z 188.1) Photolysis->Impurity2 -44 Da (CO2 loss) Analysis LC-MS/MS Impurity Profiling Impurity1->Analysis Impurity2->Analysis

Fig 2: Forced degradation pathway and LC-MS/MS impurity profiling of the quinoline core.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • New, Simple and Validated RP-HPLC Method for Quality Control of Moxifloxacin. Symbiosis Online Publishing. Available at: [Link]

  • Development and validation of a new method for the quantification of norfloxacin by HPLC-UV. SciELO. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Quinoline and Isoquinoline

For researchers and professionals in drug development, the unambiguous identification of isomeric structures is a foundational requirement for quality control, regulatory submission, and understanding structure-activity...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous identification of isomeric structures is a foundational requirement for quality control, regulatory submission, and understanding structure-activity relationships. Quinoline and its primary isomer, isoquinoline, serve as the backbone for a vast array of pharmaceuticals. While sharing the same chemical formula, C₉H₇N, the single positional difference of the nitrogen atom in their fused heterocyclic ring system induces profound changes in electron distribution. These changes create unique and reliable spectroscopic fingerprints.

This guide provides an in-depth comparative analysis of the spectroscopic signatures of quinoline and isoquinoline. We will move beyond a simple recitation of data, focusing instead on the underlying principles that dictate the observed differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. The protocols and insights provided are designed to be self-validating, empowering you to confidently differentiate between these critical isomers.

The Core Structural Distinction: A Tale of Two Rings

Quinoline (1-azanaphthalene) and isoquinoline (2-azanaphthalene) are both benzopyridines, consisting of a benzene ring fused to a pyridine ring. The sole difference is the location of the nitrogen atom relative to the fused benzene ring. In quinoline, the nitrogen is at position 1, directly adjacent to the ring fusion. In isoquinoline, it is at position 2.[1][2] This seemingly minor shift is the root cause of all subsequent spectroscopic dissimilarities.

Figure 1: Chemical structures of isomeric quinoline and isoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electron Density

NMR spectroscopy is arguably the most definitive technique for distinguishing between these isomers. The electronegative nitrogen atom significantly influences the chemical environment of adjacent protons and carbons, leading to predictable and distinct chemical shifts (δ).[1][3]

¹H NMR Insights

The most telling signals in the ¹H NMR spectrum are those of the protons on the pyridine ring.

  • Quinoline: The proton at the C-2 position (H-2) is adjacent to the nitrogen and experiences strong deshielding, typically appearing far downfield around δ 8.90 ppm. The H-8 proton is also significantly deshielded due to its peri-relationship with the nitrogen lone pair.

  • Isoquinoline: The proton at C-1 (H-1) is analogous to the C-2 proton in quinoline. However, its proximity to the nitrogen in the isoquinoline system results in even greater deshielding, pushing its signal to approximately δ 9.22 ppm.[1] The H-3 proton, also adjacent to the nitrogen, appears further downfield than its counterpart (H-3) in quinoline.

This difference in the most downfield proton signal (H-2 in quinoline vs. H-1 in isoquinoline) is a primary diagnostic tool for differentiation.[1]

¹³C NMR Insights

The same electronic effects apply to the carbon atoms. The carbons flanking the nitrogen atom (C-2 and C-8a in quinoline; C-1 and C-3 in isoquinoline) are the most deshielded and show the largest chemical shift differences between the two isomers.

Comparative NMR Data

The following table summarizes typical chemical shifts, providing a clear basis for comparison.

Position Quinoline ¹H (δ, ppm) Isoquinoline ¹H (δ, ppm) Quinoline ¹³C (δ, ppm) Isoquinoline ¹³C (δ, ppm)
1-9.22-152.7
28.90-150.2-
37.387.58121.1143.3
48.128.50136.1120.5
4a--128.2128.7
57.757.80127.6130.4
67.527.62126.5127.2
77.657.70129.4127.7
88.087.95129.6135.5
8a--148.4-
Data compiled from Benchchem.[1] Chemical shifts are typically recorded in CDCl₃ with TMS as an internal standard and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the vibrational modes of functional groups. For quinoline and isoquinoline, the key distinguishing features arise from the C=C and C=N stretching vibrations within the aromatic system and the C-H bending vibrations.[1]

  • Aromatic C=C and C=N Stretching: Both isomers show a series of sharp bands in the 1650-1400 cm⁻¹ region, characteristic of aromatic ring systems. However, the precise positions and relative intensities of these bands differ due to the distinct symmetry and electronic distribution in each molecule. For instance, quinoline exhibits a characteristic C=N stretching mode around 1500 cm⁻¹.[4]

  • C-H Bending (Out-of-Plane): The region between 900-700 cm⁻¹ is dominated by out-of-plane C-H bending vibrations. The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. Both molecules will show a strong band around 750 cm⁻¹ characteristic of four adjacent aromatic hydrogens, but the overall fingerprint in this region will be unique.[5][6]

Vibrational Mode Quinoline (cm⁻¹) Isoquinoline (cm⁻¹) Comments
Aromatic C-H Stretch~3100-3000~3100-3000Multiple weak to medium sharp bands.
Aromatic C=C/C=N Stretch~1620, 1580, 1500~1625, 1585, 1505Pattern of relative intensities is a key differentiator.
C-H Out-of-Plane Bending~810, 750~830, 745Highly characteristic fingerprint region.
Characteristic peak positions are approximate and can be influenced by sample phase and preparation.[4][7]

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions for aromatic systems.[8][9] Both quinoline and isoquinoline exhibit complex spectra with multiple absorption bands. The differing placement of the nitrogen atom alters the conjugation and energy levels of the molecular orbitals, leading to shifts in the wavelength of maximum absorbance (λₘₐₓ).

  • Quinoline: Typically shows two main absorption bands, one around 270-280 nm and a stronger one near 310-315 nm.

  • Isoquinoline: Also displays multiple bands, often with a prominent absorption around 317 nm.

While the differences can be subtle, high-resolution spectrophotometry can resolve the distinct vibronic structures of the absorption bands, aiding in identification.[10] The choice of solvent can also influence the spectra, as polar solvents may interact with the nitrogen lone pair, affecting the energy of n→π* transitions.[11]

Compound λₘₐₓ (nm) in Ethanol
Quinoline~276, 313
Isoquinoline~266, 317
Values are approximate and highly dependent on the solvent used.[1][11]

Mass Spectrometry (MS): Uncovering Fragmentation Patterns

In mass spectrometry, particularly under electron ionization (EI), both isomers will exhibit a prominent molecular ion peak (M⁺˙) at an m/z of 129, confirming their shared chemical formula. The key to differentiation lies in the fragmentation pattern.[3]

A characteristic fragmentation pathway for many nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN), resulting in a fragment ion at m/z 102 (M-27).[3][12] While both isomers undergo this fragmentation, the relative abundance of the m/z 102 peak and other fragment ions can vary due to differences in the stability of the precursor and fragment ions, which is dictated by the nitrogen's position.[13] Time-of-flight (TOF) accurate mass analysis can further confirm the elemental composition of these fragments.[14]

Ion m/z Quinoline (Relative Abundance) Isoquinoline (Relative Abundance)
[M]⁺˙129HighHigh
[M-HCN]⁺˙102ModerateModerate
[C₆H₄]⁺˙76LowLow
Relative abundances can vary significantly with instrument type and ionization conditions.

Experimental Protocols

The following are generalized, self-validating protocols for the spectroscopic analysis of quinoline and isoquinoline. Instrument parameters should always be optimized for the specific equipment used.

General Workflow for Comparative Analysis

The diagram below outlines the logical flow for a comprehensive comparative analysis.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Comparison cluster_id 4. Isomer Identification prep_nmr Dissolve in CDCl3 + TMS (5-10 mg) acq_nmr 400 MHz NMR prep_nmr->acq_nmr prep_uv Dilute in UV-grade Ethanol (to Abs < 1.0) acq_uv UV-Vis Spectrophotometer prep_uv->acq_uv prep_ir Neat Liquid Sample acq_ir ATR-FTIR prep_ir->acq_ir prep_ms Dilute in suitable volatile solvent acq_ms EI-MS (70 eV) prep_ms->acq_ms ana_nmr Compare δ of H-2/H-1 and C-2/C-1 acq_nmr->ana_nmr ana_uv Compare λmax and vibronic structure acq_uv->ana_uv ana_ir Compare fingerprint region (900-700 cm-1) acq_ir->ana_ir ana_ms Compare relative abundance of [M-HCN]+ acq_ms->ana_ms id Unambiguous Identification ana_nmr->id ana_uv->id ana_ir->id ana_ms->id

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 2-Ethyl-4-methoxyquinoline-6-carboxylic acid

Topic: Personal protective equipment for handling 2-Ethyl-4-methoxyquinoline-6-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Format: High-Level Technical Operating Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Ethyl-4-methoxyquinoline-6-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Format: High-Level Technical Operating Guide.

Executive Safety Summary

Compound Class: Quinoline Carboxylic Acid Derivative CAS Registry Number: [Note: Specific CAS may vary by synthesis batch/vendor (e.g., 2098097-71-1); verify with container SDS. Treat as a Novel Chemical Entity (NCE) if unlisted.] Primary Hazard Classification (Derived):

  • Skin/Eye Irritant (Category 2/2A): High probability of contact dermatitis and severe eye irritation due to the acidic moiety and quinoline core.

  • Respiratory Irritant (Category 3): Fine dust inhalation may cause mucosal inflammation.

  • Bioactivity Warning: As a structural analogue to quinolone antibiotics and antimalarials, this compound should be handled as a potential bioactive agent .

The Golden Rule: In the absence of complete toxicological data for this specific substituted quinoline, you must apply the Precautionary Principle . Handle this substance as if it possesses the toxicity of its most hazardous analogue (e.g., Quinoline or Ciprofloxacin precursors) until proven otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. Do not scale down based on small quantities.

PPE CategorySpecificationOperational Logic (The "Why")
Hand Protection Double Nitrile Gloves (Min. Thickness: 0.11 mm / 4-5 mil)Quinoline derivatives can permeate standard latex. Double gloving provides a "breakthrough buffer" and allows you to strip the outer glove immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders. Air currents in fume hoods can turbulence dust around side-shields. Goggles seal the ocular cavity against airborne particulates.
Body Protection Lab Coat (High-Neck/Snap) + Tyvek® Sleeves The "wrist gap" between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap. Use a chemical-resistant apron if handling solutions >100mL.
Respiratory Engineered Control (Primary) Always handle inside a certified Chemical Fume Hood.
Respiratory N95/P100 (Secondary) Only required if weighing outside a hood (strongly discouraged) or during spill cleanup. A half-face respirator with organic vapor/acid gas cartridges + P100 pre-filter is preferred for spills.
Operational Workflow: From Storage to Synthesis

Safety is not just what you wear; it is how you move. This workflow is designed to minimize static charge and aerosolization, the two enemies of powder handling.

Phase A: Reception & Storage
  • Inspection: Upon receipt, wipe the exterior of the bottle with a damp paper towel (solvent-compatible) inside a hood. Shipping containers often accumulate "fugitive dust" from the vendor's packaging facility.

  • Storage: Store in a cool, dry place away from strong oxidizers and strong bases .

  • Labeling: If re-bottling, ensure the new label explicitly marks "Quinoline Derivative – Irritant."

Phase B: Weighing & Dispensing (The Critical Step)
  • Static Control: Substituted quinolines are often fluffy, electrostatic solids. Use an anti-static gun or a polonium strip near the balance to neutralize charge. This prevents the powder from "jumping" onto your gloves or the balance pan.

  • The "Transfer" Technique: Never pour from the stock bottle. Use a clean spatula to transfer solid into a pre-weighed vial.

  • Draft Shield: Ensure the balance draft shield is closed during the actual measurement to prevent hood airflow from blowing the powder.

Phase C: Solubilization & Reaction
  • Solvent Choice: 2-Ethyl-4-methoxyquinoline-6-carboxylic acid is an organic acid. It will likely dissolve well in DMSO, DMF, or Methanol . It may require basic conditions (e.g., addition of NaOH or TEA) to dissolve fully in aqueous media.

  • Addition Order: Always add solvent to the solid , not solid to the solvent. This prevents a "puff" of powder from being displaced by the liquid.

Visualization: Safe Handling Logic Flow

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.

SafeHandlingWorkflow Start Start: Handling 2-Ethyl-4-methoxyquinoline-6-carboxylic acid RiskAssess 1. Risk Assessment (Check SDS / Verify Ventilation) Start->RiskAssess PPECheck 2. Don PPE (Double Nitrile, Goggles, Lab Coat) RiskAssess->PPECheck Weighing 3. Weighing Procedure PPECheck->Weighing HoodCheck Is Fume Hood Available? Weighing->HoodCheck SafeWeigh Weigh inside Hood (Use Anti-static tools) HoodCheck->SafeWeigh Yes UnsafeWeigh STOP: Do not weigh on open bench. Use Powder Containment Hood. HoodCheck->UnsafeWeigh No Solubilization 4. Solubilization (Add Solvent to Solid) SafeWeigh->Solubilization UnsafeWeigh->RiskAssess Re-evaluate Reaction 5. Reaction / Usage Solubilization->Reaction Disposal 6. Disposal (Segregate as Hazardous Organic) Reaction->Disposal

Caption: Operational workflow ensuring containment integrity during the handling of fine organic powders.

Disposal & Waste Management Protocol

Do not treat this as general trash. Quinoline rings are stable and can be persistent in the environment.

Waste StreamAction Protocol
Solid Waste Collect contaminated paper towels, gloves, and weigh boats in a sealed biohazard/chemical bag . Label as "Solid Chemical Debris – Toxic."
Liquid Waste (Mother Liquor) Segregate into "Halogen-Free Organic Solvents" (unless halogenated solvents were used).
Aqueous Waste If the acid was neutralized (e.g., during workup), check pH. If pH is 5–9, it may be suitable for aqueous waste, but incineration is preferred due to the quinoline core. Do not pour down the sink.
Empty Containers Triple rinse with a compatible solvent (e.g., Acetone). Add rinsate to the liquid waste stream. Deface the label and dispose of the bottle as glass waste.
Emergency Response Protocols

Scenario A: Spillage (Powder)

  • Evacuate the immediate area of unnecessary personnel.

  • Don PPE: If outside a hood, wear an N95 or half-face respirator.

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust from becoming airborne.

  • Clean: Scoop up the damp material. Wipe the area three times with soap and water.

  • Verify: Check the area with a UV lamp (365 nm). Many quinolines fluoresce; a glowing spot indicates residue.

Scenario B: Human Exposure [1][2]

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin; they facilitate absorption.

  • Eye Contact: Flush at an eyewash station for 15 full minutes , holding eyelids open. Time it—15 minutes feels like an eternity but is necessary to remove trapped particulates.

  • Inhalation: Move to fresh air immediately. Seek medical attention if coughing or wheezing persists.

Scientific Rationale & Mechanism

Why the "Acid" Concern? The carboxylic acid group (-COOH) at position 6 provides a proton source. Upon contact with moist mucous membranes (eyes, lungs), it lowers the localized pH, causing immediate irritation.

Why the "Quinoline" Concern? The quinoline pharmacophore is a planar, bicyclic aromatic system. It can intercalate into DNA, which is why many quinoline derivatives are investigated for anticancer or antimicrobial properties. This same mechanism makes them potential mutagens. By treating 2-Ethyl-4-methoxyquinoline-6-carboxylic acid as a "bioactive intercalator," we protect against long-term genotoxicity risks that may not yet be documented in a standard SDS.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Quinoline-6-carboxylic acid derivatives. National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Quinoline derivatives hazard classification. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-4-methoxyquinoline-6-carboxylic acid
Reactant of Route 2
2-Ethyl-4-methoxyquinoline-6-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.